Product packaging for Rapamycin (TN)(Cat. No.:)

Rapamycin (TN)

Cat. No.: B1239313
M. Wt: 914.2 g/mol
InChI Key: QFJCIRLUMZQUOT-XRDCAIOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rapamycin (TN) is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 914.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rapamycin (TN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rapamycin (TN) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H79NO13 B1239313 Rapamycin (TN)

Properties

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38?,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1

InChI Key

QFJCIRLUMZQUOT-XRDCAIOLSA-N

Isomeric SMILES

C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Historical Context of Discovery and Early Biological Observations

The story of Rapamycin (B549165) begins on Easter Island, known as Rapa Nui by its inhabitants. In 1964, a Canadian medical expedition traveled to this isolated island in the South Pacific. acs.org A microbiologist on the team, Georges Nógrády, collected soil samples with the initial aim of understanding why the local population did not suffer from tetanus despite often walking barefoot. bio-rad-antibodies.comnih.gov These soil samples were later given to researchers at Ayerst Pharmaceuticals (now part of Pfizer). bio-rad-antibodies.com

In 1972, scientists at Ayerst, led by Surendra Nath Sehgal, isolated a new compound from the bacterium Streptomyces hygroscopicus found in one of the soil samples. acs.orgbigthink.com They named it "Rapamycin" in honor of Rapa Nui. acs.orgbio-rad-antibodies.com Initial investigations revealed that Rapamycin possessed potent antifungal properties, particularly against Candida albicans, Microsporum gypseum, and Trichophyton granulosum. bio-rad-antibodies.com

However, further research soon uncovered that Rapamycin also had strong immunosuppressive and antiproliferative activities. acs.orgnih.gov This was a pivotal observation that shifted the direction of Rapamycin research. The discovery that it could inhibit the proliferation of immune cells, a detrimental quality for an antifungal agent, led to its reclassification as an immunosuppressant. bigthink.com Dr. Sehgal, recognizing the compound's unique potential beyond its antifungal effects, sent samples to the U.S. National Cancer Institute (NCI) for screening. bio-rad-antibodies.com The NCI's findings were remarkable: Rapamycin demonstrated significant anti-tumor activity against a range of solid tumors, leading to its designation as a priority drug for cancer research. bio-rad-antibodies.combigthink.com

Significance As a Mechanistic Probe in Cellular and Molecular Biology

Rapamycin's true power as a research tool lies in its highly specific mechanism of action. It acts as a molecular probe, allowing scientists to dissect fundamental cellular processes. The breakthrough in understanding how Rapamycin (B549165) works came in the early 1990s. Researchers discovered that Rapamycin first binds to an intracellular protein called FKBP12 (FK506-binding protein 12). mdpi.comoup.com This Rapamycin-FKBP12 complex then binds to and inhibits a critical protein kinase, which was aptly named the "mechanistic Target of Rapamycin" (mTOR). mdpi.comwikipedia.org

The discovery of mTOR was a landmark event in biology. portlandpress.com It became clear that mTOR is a central regulator of cell growth, proliferation, metabolism, and survival. nih.govnih.gov mTOR integrates signals from various environmental cues, such as nutrients and growth factors, to control essential cellular functions. sochob.cl By inhibiting mTOR, Rapamycin effectively blocks these downstream signaling pathways. nih.govoup.com

This specific inhibitory action has made Rapamycin an invaluable tool for studying the mTOR pathway. Researchers can use Rapamycin to selectively block mTOR activity and observe the consequences, thereby elucidating the numerous roles of mTOR in cellular physiology and pathology. The mTOR protein kinase is part of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different sensitivities to Rapamycin and regulate different downstream processes. nih.govsochob.cl Rapamycin primarily inhibits mTORC1, which is acutely sensitive to the drug. nih.gov This has allowed for detailed investigation into the specific functions of mTORC1 in processes like protein synthesis and autophagy. nih.govoup.com

Overview of Research Trajectory and Evolution of Understanding

The Mechanistic Target of Rapamycin (mTOR) as a Central Hub

The mTOR signaling pathway is a pivotal regulator of cell growth and homeostasis in mammals. sochob.cl It orchestrates a wide array of cellular activities, including protein and lipid synthesis, energy metabolism, and autophagy, in response to environmental conditions. sochob.clmdpi.com The functions of mTOR are mediated through its presence in two structurally and functionally distinct complexes. wikipedia.orgportlandpress.com

mTORC1 is a key regulator of cell growth and proliferation, primarily by promoting anabolic processes and inhibiting catabolic ones. sochob.cl Its activity is stimulated by a wide range of inputs, including growth factors (like insulin), amino acids, energy status (ATP levels), and oxygen. wikipedia.orgwikipedia.org The core components of mTORC1 include mTOR, a regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8). wikipedia.org It also contains two inhibitory regulators: proline-rich AKT substrate 40 (PRAS40) and DEP-domain-containing mTOR-interacting protein (DEPTOR). wikipedia.orgresearchgate.net Raptor acts as a scaffold protein, crucial for recruiting and presenting substrates to the mTOR kinase domain for phosphorylation. mdpi.com mTORC1 is acutely sensitive to inhibition by rapamycin. sochob.cl

In contrast to mTORC1, mTORC2 is primarily regulated by growth factors through a mechanism dependent on the phosphoinositide 3-kinase (PI3K) pathway. sochob.clnih.gov It is generally considered insensitive to nutrient levels and acute treatment with rapamycin. wikipedia.orgportlandpress.com The core components of mTORC2 are mTOR, rapamycin-insensitive companion of mTOR (RICTOR), mLST8, and mammalian stress-activated protein kinase interacting protein 1 (mSIN1). wikipedia.orgresearchgate.net Other associated proteins include Protor-1/2 and DEPTOR. wikipedia.orgcuny.edu mTORC2 plays a critical role in regulating cell survival, metabolism, and the organization of the actin cytoskeleton. sochob.clwikipedia.org A key function of mTORC2 is the phosphorylation and activation of several members of the AGC kinase family, including Akt (also known as Protein Kinase B or PKB), Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and Protein Kinase C-α (PKC-α). sochob.claacrjournals.org

Table 1: Comparison of mTORC1 and mTORC2

Feature mTOR Complex 1 (mTORC1) mTOR Complex 2 (mTORC2)
Core Components mTOR, Raptor, mLST8. wikipedia.org mTOR, RICTOR, mLST8, mSIN1. wikipedia.org
Key Regulators PRAS40 (inhibitory), DEPTOR (inhibitory). wikipedia.org Protor-1/2, DEPTOR. wikipedia.orgcuny.edu
Primary Activators Growth factors, amino acids, energy (ATP), oxygen. sochob.clwikipedia.org Growth factors (via PI3K). sochob.clnih.gov
Key Functions Promotes protein synthesis, lipid synthesis, energy metabolism; inhibits autophagy. sochob.cl Regulates cell survival, metabolism, and actin cytoskeleton. sochob.clwikipedia.org
Rapamycin Sensitivity Acutely sensitive. sochob.cl Generally insensitive to acute treatment; can be inhibited by long-term exposure. wikipedia.orgahajournals.org
Key Substrates S6K1, 4E-BP1. nih.gov Akt, SGK1, PKC-α. sochob.cl

mTOR Complex 1 (mTORC1)

Rapamycin-FKBP12 Complex Formation and its Interaction with mTOR

Rapamycin's mechanism of action is unique; it operates through a gain-of-function process. nih.gov It does not inhibit mTOR directly but first forms a high-affinity complex with an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12). wikipedia.orgnih.gov This Rapamycin-FKBP12 complex then binds to the specific FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein. nih.govebi.ac.uk This ternary complex formation, involving FKBP12, rapamycin, and the FRB domain of mTOR, is the critical step for mTOR inhibition. wikipedia.orgmdpi.com While rapamycin alone can bind to the FRB domain, it does so with moderate affinity; the presence of FKBP12 increases the binding affinity dramatically, making the FKBP12-rapamycin complex the biologically relevant inhibitor of mTOR. acs.org

The binding of the FKBP12-rapamycin complex to the FRB domain of mTOR allosterically inhibits the kinase activity of mTORC1. cuny.edu This interaction effectively blocks the ability of mTORC1 to phosphorylate its key downstream substrates. wikipedia.org It is believed to work by restricting substrate access to the mTOR kinase active site. mdpi.comnih.gov This inhibition is rapid and potent, leading to the dephosphorylation of mTORC1 effectors like S6K1 and 4E-BP1. wikipedia.org The sensitivity of mTORC1 to rapamycin is a defining characteristic that distinguishes it from mTORC2. ebi.ac.uk

mTORC2 is generally described as rapamycin-insensitive because the FRB domain within the mTORC2 structure is occluded, preventing the FKBP12-rapamycin complex from binding. portlandpress.com Therefore, acute exposure to rapamycin does not inhibit mTORC2 activity. aacrjournals.org However, several studies have demonstrated that prolonged or chronic treatment with rapamycin can indirectly inhibit mTORC2 function in certain cell types. portlandpress.comaacrjournals.orgahajournals.org This long-term effect is not due to direct binding but is thought to occur because rapamycin binds to newly synthesized, free mTOR molecules, thereby preventing their incorporation into new mTORC2 complexes and disrupting the assembly of the complex over time. portlandpress.comarchivesofmedicalscience.comnih.gov This can lead to a reduction in the phosphorylation of mTORC2 substrates, such as Akt at its Ser473 residue. ahajournals.orgahajournals.org

Acute Inhibition of mTORC1

Downstream Signaling Pathways and Key Effectors

The inhibition of mTORC1 by the rapamycin-FKBP12 complex disrupts several critical downstream signaling pathways, primarily those controlling protein synthesis and cell metabolism. The two best-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). sochob.clnih.gov

Upon activation, mTORC1 phosphorylates S6K1, which in turn phosphorylates multiple substrates to promote mRNA translation and protein synthesis. nih.gov mTORC1 also phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). aging-us.com This releases eIF4E, allowing it to participate in the formation of the eIF4F complex, a critical step for the initiation of cap-dependent translation. aacrjournals.org

By inhibiting mTORC1, rapamycin prevents the phosphorylation of both S6K1 and 4E-BP1. wikipedia.orgijbs.com The dephosphorylation of S6K1 reduces protein synthesis, cell size, and proliferation. wikipedia.org The continued binding of unphosphorylated 4E-BP1 to eIF4E sequesters it, thus inhibiting cap-dependent translation. cuny.edu

Beyond protein synthesis, mTORC1 also suppresses catabolic processes like autophagy. mdpi.com It achieves this, in part, by phosphorylating and inhibiting proteins required for autophagy initiation, such as Unc-51-like autophagy-activating kinase 1 (ULK1). nih.gov Therefore, treatment with rapamycin, by inhibiting mTORC1, can induce autophagy. exp-oncology.com.ua Other identified substrates of mTORC1 include GRB10, an inhibitor of insulin (B600854) receptor signaling, and TFEB, a master regulator of lysosome biogenesis. nih.govnih.gov

Table 2: Key Downstream Effectors of mTORC1 Affected by Rapamycin

Effector Protein Function when Activated by mTORC1 Effect of Rapamycin Inhibition
S6 Kinase 1 (S6K1) Phosphorylates substrates to promote mRNA translation, ribosome biogenesis, and cell growth. nih.gov Dephosphorylation and inactivation, leading to reduced protein synthesis and cell growth. wikipedia.org
4E-Binding Protein 1 (4E-BP1) Phosphorylated and released from eIF4E, allowing cap-dependent translation to proceed. nih.govcuny.edu Remains unphosphorylated and bound to eIF4E, inhibiting cap-dependent translation. aging-us.com
ULK1 (Unc-51-like autophagy-activating kinase 1) Phosphorylated and inhibited, leading to the suppression of autophagy. nih.gov Inhibition of mTORC1 leads to ULK1 activation and induction of autophagy. mdpi.com
GRB10 (Growth factor receptor-bound protein 10) Phosphorylated and stabilized, contributing to feedback inhibition of PI3K/Akt signaling. nih.gov Inhibition of mTORC1 prevents GRB10 phosphorylation.
TFEB (Transcription factor EB) Phosphorylated and retained in the cytoplasm, inhibiting lysosome biogenesis. nih.gov Inhibition of mTORC1 allows TFEB to translocate to the nucleus and promote lysosome biogenesis. nih.gov

Regulation of Ribosomal Protein S6 Kinase (S6K)

One of the most well-characterized downstream effectors of mTORC1 is the Ribosomal Protein S6 Kinase (S6K). aai.orgfrontiersin.org S6K is a family of kinases that, upon activation by mTORC1, phosphorylates several substrates, most notably the 40S ribosomal protein S6 (rpS6). aai.org This phosphorylation is a critical event in the regulation of protein synthesis and ribosome biogenesis. aai.orgfrontiersin.org

Rapamycin's inhibition of mTORC1 directly prevents the phosphorylation and activation of S6K. aai.orgsdbonline.org Specifically, rapamycin treatment has been shown to completely inhibit the phosphorylation of S6K at key residues such as Threonine 389 (Thr389). aai.org This inhibition of S6K activation subsequently blocks the phosphorylation of rpS6. aai.orgfrontiersin.org The phosphorylation status of rpS6 is often used as a reliable marker for mTORC1/S6K pathway activity. frontiersin.org

The functional consequence of inhibiting the S6K/rpS6 axis is a reduction in the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (5'TOP) mRNAs. sdbonline.org These mRNAs typically encode for components of the translational machinery itself, including ribosomal proteins and translation elongation factors. sdbonline.org By suppressing the translation of these essential components, rapamycin effectively curtails the cell's capacity for protein synthesis, thereby impeding cell growth and proliferation. sdbonline.org

Target ProteinEffect of RapamycinKey Phosphorylation SiteDownstream Effect
S6K1 Inhibition of activationThr389Decreased phosphorylation of rpS6
rpS6 Inhibition of phosphorylationSer235/236, Ser240/244Reduced translation of 5'TOP mRNAs

Eukaryotic Translation Initiation Factor 4E-Binding Protein (4E-BP1)

Another critical downstream target of mTORC1 is the Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1). tandfonline.comnih.gov 4E-BP1 is a translational repressor that, in its hypophosphorylated state, binds to the eukaryotic translation initiation factor 4E (eIF4E). physiology.org This binding prevents the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation of most mRNAs. physiology.org

Upon activation, mTORC1 phosphorylates 4E-BP1 at multiple sites, causing its dissociation from eIF4E. nih.govphysiology.org This allows eIF4E to bind to eIF4G and form the active eIF4F complex, thereby promoting protein synthesis. ersnet.org Rapamycin's inhibition of mTORC1 leads to the dephosphorylation of 4E-BP1, enhancing its binding to eIF4E and consequently suppressing cap-dependent translation. nih.govphysiology.org

Interestingly, the sensitivity of 4E-BP1 phosphorylation to rapamycin is site-specific. While some phosphorylation sites on 4E-BP1 are sensitive to rapamycin, others, such as Threonine 37 and 46 (Thr37/46), are relatively insensitive to clinically achievable concentrations of the drug. ersnet.orgucsf.edu This incomplete inhibition of 4E-BP1 phosphorylation may contribute to the phenomenon of rapamycin resistance in some contexts. ersnet.org

Target ProteinEffect of RapamycinKey Phosphorylation SitesDownstream Effect
4E-BP1 Increased binding to eIF4EThr37/46 (rapamycin-insensitive), Ser65 (rapamycin-sensitive)Inhibition of cap-dependent translation
eIF4E Sequestration by 4E-BP1-Reduced eIF4F complex formation

Akt/PKC Signaling Pathways

The relationship between rapamycin and the Akt/Protein Kinase C (PKC) signaling pathways is complex and multifaceted. Akt, also known as Protein Kinase B (PKB), is a central node in cell survival and proliferation signaling, and it can be phosphorylated and activated by mTORC2. aacrjournals.orgembopress.org

While rapamycin primarily targets mTORC1, its effects can indirectly influence Akt signaling. In many cell types, mTORC1 activation leads to a negative feedback loop that suppresses insulin/PI3K/Akt signaling. ahajournals.org Therefore, acute inhibition of mTORC1 by rapamycin can release this negative feedback, leading to an upregulation of Akt phosphorylation. ahajournals.org

However, prolonged treatment with rapamycin can lead to the inhibition of mTORC2 assembly, which in turn can decrease the phosphorylation and activation of Akt at Serine 473 (Ser473), a key activating phosphorylation site. nih.govahajournals.org This dual and time-dependent effect of rapamycin on Akt signaling highlights the intricate cross-talk between the mTORC1 and mTORC2 pathways.

Regarding PKC, mTORC2 has been shown to be required for the phosphorylation of conventional PKC isoforms at the turn motif (TM) site, which is crucial for their stability. embopress.org Inhibition of mTORC2, which can occur with long-term rapamycin treatment, can therefore lead to the degradation of PKC. embopress.org

Signaling PathwayEffect of Acute Rapamycin TreatmentEffect of Prolonged Rapamycin TreatmentKey Molecules Involved
Akt Signaling Upregulation of phosphorylation (release of negative feedback)Inhibition of phosphorylation (inhibition of mTORC2 assembly)Akt, mTORC1, mTORC2
PKC Signaling Minimal direct effectDegradation of conventional PKC isoformsPKC, mTORC2

Interplay with AMPK and Other Nutrient-Sensing Pathways

The mTOR pathway is a key hub for integrating signals from various nutrient-sensing pathways, and its interplay with the AMP-activated protein kinase (AMPK) is particularly significant. nih.govresearchgate.net AMPK is a cellular energy sensor that is activated under conditions of low energy, such as a high AMP:ATP ratio. nih.govmdpi.com

AMPK and mTORC1 have an antagonistic relationship. Activated AMPK directly phosphorylates and activates the Tuberous Sclerosis Complex (TSC) protein 2 (TSC2), a negative regulator of mTORC1. cambridge.org AMPK can also directly phosphorylate Raptor, a component of mTORC1, leading to its inhibition. cambridge.org Thus, when cellular energy levels are low, AMPK is activated and shuts down the energy-consuming processes promoted by mTORC1. mdpi.com

Rapamycin's inhibition of mTORC1 mimics a state of nutrient scarcity, and there is evidence of cross-talk between rapamycin treatment and AMPK activation. While rapamycin does not directly activate AMPK, the cellular state induced by mTORC1 inhibition can influence AMPK activity. The mTOR pathway also integrates signals from amino acid availability, with sensors like Sestrin2 and CASTOR1 detecting leucine (B10760876) and arginine, respectively, to regulate mTORC1 activity. nih.gov

Pathway/MoleculeRelationship with mTORC1Effect of Rapamycin
AMPK Antagonistic; AMPK inhibits mTORC1Mimics a state that would activate AMPK
Amino Acid Sensing mTORC1 is activated by amino acidsInhibition of mTORC1 mimics amino acid starvation

Direct and Indirect Molecular Interactions Beyond mTORC1/2

While the primary mechanism of rapamycin's action is through the allosteric inhibition of mTORC1, and to a lesser extent mTORC2, there is emerging evidence of molecular interactions that extend beyond this canonical pathway.

Some studies have suggested that rapamycin may have off-target effects or that the Rapamycin-FKBP12 complex could interact with other cellular proteins. However, the most significant "beyond mTORC1/2" effects are arguably the complex and sometimes paradoxical downstream consequences of mTOR inhibition.

For instance, the incomplete inhibition of all mTORC1 substrates by rapamycin, as seen with the differential phosphorylation of 4E-BP1, represents a level of complexity beyond a simple on/off switch. ersnet.orgucsf.edu Furthermore, the development of second and third-generation mTOR inhibitors, which target the ATP-binding site of mTOR and can inhibit both mTORC1 and mTORC2, has revealed functions of mTOR that are not fully recapitulated by rapamycin. nih.gov These more potent inhibitors have demonstrated that some cellular processes are only partially affected by rapamycin, indicating a more intricate regulatory network. ucsf.edunih.gov

The discovery of rapamycin-resistant functions of mTORC1 has also highlighted the limitations of using rapamycin as the sole tool to probe mTOR biology. nih.gov These findings suggest that while the direct interaction of the Rapamycin-FKBP12 complex with mTOR is the central event, the full spectrum of rapamycin's molecular impact involves a complex web of direct and indirect interactions that continue to be an active area of research.

Cell Growth, Proliferation, and Cell Cycle Regulation

Rapamycin is a potent inhibitor of cell growth and proliferation. frontiersin.org Its primary mechanism of action involves the inhibition of mTOR Complex 1 (mTORC1), a key protein complex that promotes cell growth and division. nih.govnih.gov By binding to the FKBP12 protein, rapamycin forms a complex that allosterically inhibits mTORC1 activity. nih.gov This inhibition disrupts the signaling cascade that would normally drive cells through the cell cycle.

Specifically, rapamycin-mediated mTORC1 inhibition leads to a G1 phase cell cycle arrest. spandidos-publications.comaacrjournals.org This is achieved by altering the expression and activity of key cell cycle regulators. For instance, rapamycin treatment has been shown to decrease the levels of cyclin D1, a protein crucial for the G1/S phase transition. frontiersin.orgaacrjournals.org Concurrently, it can induce the expression of cell cycle inhibitors such as p21, p15, and p27. frontiersin.org The net effect is a halt in cell cycle progression, thereby curbing proliferation. ahajournals.org While rapamycin primarily targets mTORC1, prolonged treatment can also disrupt the assembly and signaling of mTOR Complex 2 (mTORC2), which can further contribute to its anti-proliferative effects. oup.comtandfonline.com

Table 1: Effects of Rapamycin on Cell Cycle Regulators

Cell Cycle Regulator Effect of Rapamycin Treatment Outcome
Cyclin D1 Downregulation frontiersin.orgaacrjournals.org Inhibition of G1/S phase transition
p21 Upregulation frontiersin.org Cell cycle arrest
p15 Upregulation frontiersin.org Cell cycle arrest
p27 Upregulation frontiersin.org Cell cycle arrest
Retinoblastoma protein (pRb) Reduced phosphorylation ahajournals.org Inhibition of cell cycle progression

Autophagy and Lysosomal Function Modulation

Rapamycin is a well-established and potent inducer of autophagy, the cellular process of self-digestion and recycling of damaged organelles and proteins. nih.govfrontiersin.org This process is critical for maintaining cellular homeostasis.

Macroautophagy Induction and Regulation of Autophagic Flux

Rapamycin induces macroautophagy, the main type of autophagy, by inhibiting mTORC1. frontiersin.orgportlandpress.com Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1 complex (containing ULK1, Atg13, and FIP200), which is essential for initiating the formation of autophagosomes—the double-membraned vesicles that engulf cellular cargo. portlandpress.com When rapamycin inhibits mTORC1, the ULK1 complex is dephosphorylated and activated, triggering the autophagic process. portlandpress.com

The induction of autophagy by rapamycin is not merely the formation of autophagosomes but also involves the entire process known as autophagic flux, which encompasses the fusion of autophagosomes with lysosomes to form autolysosomes, and the subsequent degradation of the cargo. nih.gov Studies have demonstrated that rapamycin enhances autophagic flux in various cell types, including neurons. nih.govjci.org This is evidenced by increased levels of LC3-II, a protein associated with autophagosome membranes, particularly when lysosomal degradation is blocked. nih.gov

Selective Autophagy Pathways (e.g., Mitophagy, Lipophagy)

Beyond general macroautophagy, rapamycin also modulates selective forms of autophagy that target specific cellular components for degradation.

Mitophagy , the selective removal of damaged mitochondria, is enhanced by rapamycin. frontiersin.orggethealthspan.com This process is crucial for mitochondrial quality control. Rapamycin has been shown to promote the translocation of proteins like Parkin and p62 to damaged mitochondria, marking them for degradation. frontiersin.org In some contexts, rapamycin treatment leads to an increase in the expression of genes that promote mitophagy, such as PINK1, PARKIN, and ULK1. mdpi.com

Lipophagy , the autophagic degradation of lipid droplets, is also influenced by rapamycin. By inhibiting mTORC1, rapamycin can promote the breakdown of lipid stores. nih.gov This process is particularly relevant in the context of metabolic diseases where excess lipid accumulation is a key feature. binasss.sa.crfrontiersin.org The inhibition of mTORC1 by rapamycin can lead to the enhanced association of autophagy machinery with lipid droplets, facilitating their delivery to lysosomes for degradation. nih.gov

Metabolic Reprogramming and Bioenergetics

Rapamycin significantly alters cellular metabolism, shifting the balance between anabolic (building) and catabolic (breaking down) processes.

Lipid and Nucleotide Synthesis Pathways

Rapamycin generally inhibits lipid synthesis. nih.govoup.com By suppressing mTORC1, rapamycin downregulates the activity of key transcription factors involved in lipogenesis, such as SREBP-1. nih.govoup.com This leads to reduced expression of enzymes required for fatty acid and cholesterol synthesis. nih.govnih.gov However, the effects on lipid metabolism can be complex, with some studies showing that rapamycin can also promote the oxidation of fatty acids, effectively shifting the cell towards a catabolic state. ascopubs.org

The synthesis of nucleotides, the building blocks of DNA and RNA, is also under the control of the mTOR pathway. nih.govmdpi.com mTORC1 activation promotes nucleotide synthesis to support cell proliferation. harvard.edu Consequently, by inhibiting mTORC1, rapamycin can impede the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, further contributing to its anti-proliferative effects. mdpi.comresearchgate.netresearchgate.net

Glucose and Glycogen (B147801) Metabolism

Rapamycin's effects on glucose metabolism are multifaceted and can vary depending on the context and duration of treatment. Generally, rapamycin can suppress glucose uptake and glycolysis. aging-us.com In some instances, it has been shown to induce a metabolic state resembling fasting, characterized by a preference for fatty acids as fuel over glucose. ascopubs.org A single dose of rapamycin has been observed to increase brain glucose metabolism, though the long-term implications are still being investigated. biorxiv.org

Regarding glycogen metabolism, rapamycin has been shown to suppress the incorporation of glucose into glycogen. aging-us.com This effect is associated with the derepression of GSK-3β, a negative regulator of glycogen synthase. aging-us.com In models of glycogen storage diseases, rapamycin has demonstrated the ability to reduce glycogen accumulation in muscle and liver tissues. plos.orgnih.gov

Table 2: Summary of Rapamycin's Metabolic Effects

Metabolic Process Effect of Rapamycin Treatment Key Mediators/Pathways
Lipid Synthesis Inhibition nih.govoup.com Downregulation of SREBP-1 nih.govoup.com
Fatty Acid Oxidation Promotion ascopubs.org Shift to a catabolic state
Nucleotide Synthesis Inhibition mdpi.comresearchgate.netresearchgate.net Inhibition of mTORC1-driven synthesis harvard.edu
Glucose Uptake & Glycolysis Suppression aging-us.com mTORC1 inhibition
Glycogen Synthesis Suppression aging-us.com Derepression of GSK-3β aging-us.com

Amino Acid Sensing and Transport

Rapamycin, through its inhibition of the mechanistic Target of Rapamycin (mTOR) protein, plays a crucial role in how cells sense and respond to amino acid availability. frontiersin.org The mTOR complex 1 (mTORC1) is a central hub for nutrient sensing, and its activity is strongly stimulated by the presence of amino acids. frontiersin.orgd-nb.info Rapamycin's primary mechanism of action in this context is the disruption of mTORC1 signaling, which in turn modulates the transport of amino acids across the cell membrane. pnas.org

In yeast, TOR proteins regulate the activity of amino acid permeases, which are membrane proteins responsible for nutrient uptake. pnas.orgasm.org These permeases are broadly divided into two classes: high-affinity permeases for specific amino acids used in protein synthesis, and general amino acid permeases that transport amino acids as a nitrogen source. pnas.orgrupress.org Rapamycin treatment or nutrient starvation leads to the ubiquitination and subsequent degradation of high-affinity permeases, such as the tryptophan permease Tat2p, resulting in decreased import of specific amino acids. pnas.orgasm.orgrupress.org Conversely, Rapamycin treatment causes a significant increase in the general amino acid permease, Gap1p. asm.orgrupress.org This inverse regulation demonstrates that the TOR pathway, which is inhibited by Rapamycin, acts as a master regulator, balancing the uptake of amino acids for either protein synthesis or as a general nutrient source depending on cellular needs. pnas.org This signaling involves downstream effectors like the kinase Npr1, which regulates the stability and trafficking of various nutrient permeases. molbiolcell.org

The regulation of mTORC1 by amino acids is complex, involving multiple sensor proteins and cellular compartments, including the lysosome and Golgi apparatus. mdpi.comportlandpress.com Key players in this sensing mechanism are the Rag GTPases, which, in response to amino acid sufficiency, recruit mTORC1 to the lysosomal surface for activation. frontiersin.orgd-nb.info By inhibiting mTORC1, Rapamycin effectively uncouples nutrient availability from these critical growth-regulating pathways.

Impact on Mitochondrial Respiration and ATP Production

The influence of Rapamycin on mitochondrial function is multifaceted, with research showing varied and sometimes context-dependent effects on respiration and energy production. By inhibiting mTORC1, Rapamycin can modulate mitochondrial activity at multiple levels, from biogenesis to the direct function of the respiratory chain. royalsocietypublishing.org

Several studies indicate that Rapamycin treatment can lower mitochondrial respiration. Short-term treatment has been found to decrease mitochondrial oxygen consumption and promote a metabolic shift from oxidative phosphorylation (OXPHOS) towards glycolysis. royalsocietypublishing.org This effect may be mediated through the direct modification of mitochondrial proteins or by altering the balance of glycolytic flux with mitochondrial respiration. royalsocietypublishing.org Long-term inhibition of mTORC1 with Rapamycin has also been reported to decrease the transcription of genes involved in mitochondrial biogenesis, such as PGC-1α, leading to reduced mitochondrial DNA content and lower oxygen consumption in muscle cells. royalsocietypublishing.org

Conversely, other research demonstrates that Rapamycin can enhance mitochondrial efficiency and respiration. In Drosophila, Rapamycin treatment was shown to increase mitochondrial respiration and the activity of succinate (B1194679) dehydrogenase (Complex II), while simultaneously decreasing the production of reactive oxygen species (ROS) like hydrogen peroxide. nih.gov Similarly, in fibroblasts from patients with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes), a 24-hour Rapamycin treatment led to increased mitochondrial respiration. physiology.org In a mouse model of severe mitochondrial myopathy, Rapamycin treatment improved mitochondrial respiration and was associated with the clearance of damaged mitochondria. embopress.org Some studies have reported a transient increase in mitochondrial biogenesis in the initial weeks of Rapamycin treatment, followed by a return to baseline levels, suggesting a dynamic regulatory effect. aging-us.com Rapamycin treatment has also been shown to increase ATP levels under most conditions in murine embryonic fibroblasts. biologists.com

These seemingly contradictory findings highlight that Rapamycin's impact on mitochondrial respiration and ATP production is highly dependent on the specific cell type, the duration of treatment, and the underlying physiological or pathological state.

Protein Homeostasis and Proteostasis Networks

Regulation of Protein Synthesis and Degradation

Rapamycin profoundly impacts protein homeostasis, or proteostasis, by coordinately regulating the opposing processes of protein synthesis and degradation. pnas.org Its primary target, mTORC1, is a master regulator that promotes anabolic processes like protein synthesis when nutrients are abundant. portlandpress.comnih.gov

By inhibiting mTORC1, Rapamycin suppresses protein synthesis. physiology.org This occurs through the reduced phosphorylation of key downstream effectors that control translation. mdpi.com Two of the most well-studied effectors are the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding proteins (4E-BPs). ashpublications.org Inhibition of S6K and activation of 4E-BPs by Rapamycin collectively lead to a reduction in the assembly of the translation initiation complex and a decrease in the translation of specific mRNAs, particularly those with a 5' terminal oligopyrimidine tract (5'TOP), which often encode ribosomal proteins and other components of the translation machinery. physiology.orgmolbiolcell.org In some contexts, however, protein synthesis can be resistant to Rapamycin, suggesting the involvement of other signaling pathways. ashpublications.org

Concurrently with inhibiting synthesis, Rapamycin generally promotes protein degradation. The principal mechanism for this is the induction of autophagy, a catabolic process where cellular components are engulfed in vesicles and delivered to the lysosome for breakdown. pnas.org mTORC1 directly inhibits the autophagy machinery, and therefore, treatment with Rapamycin relieves this inhibition, leading to increased autophagic flux. portlandpress.com This allows the cell to degrade and recycle damaged or unnecessary proteins and organelles. Furthermore, studies have shown that mTORC1 activation leads to an increase in proteasome levels and activity, a process that is dependent on the transcription factor NRF1. nih.gov This mTORC1-driven increase in proteasomal degradation, which is blocked by Rapamycin, serves to maintain the intracellular pool of amino acids needed to sustain high rates of new protein synthesis. nih.gov Thus, Rapamycin shifts the balance of proteostasis away from synthesis and towards degradation, a key factor in its cellular effects.

Chaperone-Mediated Autophagy and Unfolded Protein Response

Rapamycin's influence on proteostasis extends to its effects on cellular quality control systems, including autophagy and the unfolded protein response (UPR). By stimulating general autophagy (macroautophagy), Rapamycin helps clear the cell of damaged proteins and organelles, thereby preventing proteotoxic stress. plos.org This enhanced clearance capacity can alleviate the burden on other quality control pathways.

The UPR is a stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While direct modulation of specific UPR branches (like PERK and IRE1 signaling) by Rapamycin is complex, its ability to induce autophagy is considered a protective mechanism that can prevent the UPR from being triggered. plos.org By promoting the removal of protein aggregates and dysfunctional organelles, Rapamycin reduces the sources of cellular stress that lead to UPR activation. plos.org

In a mouse model of mitochondrial myopathy, Rapamycin's beneficial effects were linked to the coordinated activation of both autophagy and lysosomal biogenesis. embopress.orgnih.govcam.ac.uk This dual action ensures that the cellular machinery is capable of not only engulfing dysfunctional components but also efficiently degrading them. The activation of lysosomal biogenesis was associated with the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of this process, which is normally inhibited by mTORC1 phosphorylation. embopress.orgnih.gov This suggests that Rapamycin does not simply activate autophagy but enhances the entire degradation pathway, which is critical for mitigating the consequences of unfolded proteins and maintaining cellular health.

Cellular Senescence and Senolytics-like Effects

Rapamycin exhibits powerful effects on cellular senescence, an irreversible state of cell cycle arrest implicated in aging and age-related diseases. nih.gov Rather than killing senescent cells (a senolytic effect), Rapamycin acts primarily as a "gerostatic" or "senomorphic," meaning it can prevent or delay the development of the senescent phenotype. tandfonline.comtandfonline.com

Cellular senescence is often described as a two-step process: an initial cell cycle arrest followed by a conversion to a full senescent state, a process termed "geroconversion". tandfonline.comresearchgate.net This conversion is driven by growth-promoting pathways, like mTOR, that remain active in the non-proliferating cell. tandfonline.comtandfonline.com By inhibiting mTOR, Rapamycin effectively slows down or halts geroconversion. tandfonline.comresearchgate.net This transforms the irreversible senescence arrest into a reversible quiescent state, preserving the cell's potential to proliferate again if the initial arresting signal is removed. tandfonline.comresearchgate.net

A key feature of senescent cells is the Senescence-Associated Secretory Phenotype (SASP), the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors that can negatively impact the surrounding tissue. tandfonline.comresearchgate.net Rapamycin has been shown to potently inhibit the SASP. plos.orgtandfonline.comtandfonline.com This is a crucial aspect of its senomorphic effects, as the SASP is thought to be a primary mechanism by which senescent cells contribute to organismal aging and pathology. tandfonline.com The inhibition of SASP by Rapamycin can occur through the suppression of IL-1α translation, a key regulator of the inflammatory phenotype. plos.org By both delaying the onset of senescence and suppressing the harmful secretions of cells that do become senescent, Rapamycin demonstrates significant senolytics-like properties. plos.orggethealthspan.com

Gene Expression Regulation and Epigenetic Modifications

Rapamycin exerts significant control over gene expression, not only by modulating translation but also by inducing widespread changes in the epigenome. These epigenetic modifications, which include alterations to DNA methylation and histone proteins, represent a fundamental mechanism by which Rapamycin can have long-lasting effects on cellular function and aging. gla.ac.uk

Studies in various models have shown that Rapamycin can prevent or reverse age-associated epigenetic changes. gla.ac.ukbiorxiv.org It has been demonstrated to retard epigenetic aging in human cells, as measured by DNA methylation clocks. aging-us.com In mice, both dietary restriction and Rapamycin treatment can maintain DNA methylation patterns in a younger state. mdpi.com The mechanism may involve the regulation of DNA methyltransferase (DNMT) enzymes; for instance, mTORC1 activation upregulates DNMT1 and DNMT3B, an effect that is reversed by Rapamycin. nih.gov Inhibition of TOR signaling in plants has also been linked to genome-wide changes in DNA methylation, affecting genes involved in metabolism and hormone signaling. frontiersin.org

Rapamycin also profoundly alters the landscape of histone post-translational modifications (PTMs). gla.ac.uk Research in mouse brains revealed that while some histone methylation marks (e.g., H3K27me3, H3K79me3) tend to decrease with age, Rapamycin treatment can partially restore their levels. nih.govnih.gov Furthermore, Rapamycin treatment alters the abundance of several other histone marks, including H3K27ac, H4K16ac, and H3K56ac, independent of age-related changes. gla.ac.uknih.govoncotarget.com The regulation of H3K56ac, in particular, has been identified as a chromatin modification pathway regulated by TOR signaling that is important for cell growth. oup.com In Drosophila, Rapamycin's inhibition of mTORC1 was shown to increase the expression of core histone proteins H3 and H4, which in turn altered chromatin organization and induced autophagy-related genes, mediating the drug's lifespan-extending effects. elifesciences.org These findings suggest that Rapamycin promotes epigenome stability, potentially by reducing the rate of stochastic errors that accumulate during epigenetic turnover with age. gla.ac.uk

Transcriptional Control Mechanisms

Rapamycin's influence on transcription is extensive, affecting the expression of genes involved in numerous cellular pathways. By inhibiting the Target of Rapamycin (TOR) proteins, rapamycin instigates a transcriptional response characteristic of nutrient limitation. pnas.org This includes the modulation of pathways related to glucose and nitrogen metabolism. pnas.org

Key Transcription Factors and Gene Networks:

Nitrogen Discrimination Pathway: Rapamycin rapidly activates the nitrogen discrimination pathway, which is normally suppressed in the presence of high-quality nitrogen sources. pnas.org This involves the Ure2p/Gln3p transcription complex. pnas.org In yeast, inhibiting TOR proteins with rapamycin leads to the dephosphorylation of Ure2, a transcriptional repressor, and the nuclear accumulation of the GATA transcription factor Gln3. nih.gov This, in turn, induces the expression of genes required for utilizing poorer nitrogen sources. pnas.orgnih.gov

Glucose Metabolism: Rapamycin represses the transcription of many glycolytic genes. pnas.org This is partly achieved by decreasing the transcription of GCR1, a key transcription factor for most glycolytic genes. pnas.org Conversely, genes of the citric acid cycle are generally induced, suggesting that TOR proteins may act upstream of the Hap2,3,4,5p complex that regulates these genes. pnas.org

c-Myc Network: Studies have shown an overlap between genes regulated by rapamycin and those targeted by the transcription factor c-Myc. plos.org The promoter regions of many rapamycin-sensitive genes contain E-box motifs, which are binding sites for c-Myc. plos.org However, the regulation of these genes by mTOR appears to be independent of c-Myc itself. plos.org In some cancer cell lines, rapamycin can decrease the expression of c-Myc. britishjournalofcancerresearch.com

Other Transcription Factors: Rapamycin treatment also leads to the nuclear accumulation of other transcription factors like Msn2 and Msn4, which are involved in stress responses. rupress.org Furthermore, it influences the activity of the Rtg1 and Rtg3 transcription factors, linking nitrogen and carbon metabolism. rupress.org In specific contexts, such as vascular smooth muscle cells, rapamycin's effects on differentiation are mediated through SMAD2/3 signaling. citeab.com Additionally, rapamycin has been found to downregulate the expression of the pseudokinase TRIB3 through a mechanism involving the transcriptional repressor GCF2 and FKBP3, independent of mTOR. aacrjournals.org

Table 1: Effects of Rapamycin on Key Transcription Factors and Gene Networks

Transcription Factor/Network Effect of Rapamycin Downstream Genes/Pathways Affected
Gln3p/Ure2p Activation of Gln3p via dephosphorylation of Ure2p Nitrogen discrimination pathway genes (e.g., permeases, metabolic enzymes for alternative nitrogen sources) pnas.orgnih.gov
Gcr1p Decreased transcription Glycolytic genes pnas.org
Hap2,3,4,5p Complex Potential upstream inhibition of TOR Citric acid cycle genes pnas.org
c-Myc Overlap in regulated genes, decreased expression in some cells Genes with E-box motifs, involved in growth and metabolism plos.orgbritishjournalofcancerresearch.com
Rtg1/Rtg3 Nuclear accumulation and activation Genes linking nitrogen and carbon metabolism (e.g., PYC1) rupress.org
SMAD2/3 Phosphorylation and activation (in VSMCs) Contractile genes, vascular smooth muscle cell differentiation citeab.com
GCF2/LRRFIP1 Repression of promoter activity TRIB3 aacrjournals.org
Ribosomal Protein Genes Global repression Ribosome biogenesis nih.gov

Chromatin Remodeling and Histone Modifications

Rapamycin also exerts significant control over cellular processes by modulating the structure and accessibility of chromatin. This epigenetic regulation is a critical component of its mechanism of action, influencing gene expression programs related to aging, autophagy, and metabolism. elifesciences.orggla.ac.uk

Impact on Histone Modifications:

Inhibition of mTORC1 by rapamycin leads to widespread changes in histone post-translational modifications (PTMs). gla.ac.uk These modifications can either activate or repress transcription by altering chromatin structure.

Histone Acetylation: Rapamycin treatment has been shown to alter the levels of several histone acetylation marks. In yeast, a chemical genomics screen identified histone H3 lysine (B10760008) 56 acetylation (H3K56ac) as being regulated by TOR signaling. oup.com This modification is crucial for TOR-dependent cell growth and ribosomal RNA biogenesis. oup.com In mouse models, rapamycin affects the abundance of H3K56ac, H3K27ac, and H4K16ac. gla.ac.uknih.gov For instance, rapamycin treatment can increase H3K27ac levels in the brain. nih.gov

Histone Methylation: Rapamycin can reverse age-associated changes in histone methylation. gla.ac.uk Studies in mouse brains have shown that age-related decreases in repressive marks like H3K27me3 and H3K79me3, as well as H4K20me2, can be partially restored by rapamycin treatment. nih.govresearchgate.net In breast cancer cell lines, mTOR inhibitors lead to a significant increase in the repressive marks H3K9me3 and H3K27me3. aacrjournals.org

Interaction with Chromatin Modifying Enzymes:

Rapamycin's effects on chromatin are also mediated by its influence on the enzymes that "write" and "erase" epigenetic marks.

Histone Acetyltransferases (HATs) and Deacetylases (HDACs): As mentioned, TORC1 signaling affects the recruitment of the HAT Esa1 to ribosomal protein gene promoters. nih.gov

Chromatin Remodelers: In hepatocellular carcinoma cells, mTORC1 regulates chromatin accessibility in a manner dependent on the chromatin remodeling factor ARID1A. nih.gov Inhibition of mTORC1 with rapamycin affects thousands of chromatin-accessible sites, and this effect is diminished when ARID1A is knocked down. nih.gov

DNA Methylation: While the primary focus is often on histones, some evidence suggests rapamycin can influence DNA methylation. In plants, inhibiting TOR leads to genome-wide hypomethylation. frontiersin.org In mice, early-life rapamycin treatment can initially reduce the DNA methylation age of the liver, though this effect may not persist. biorxiv.org

Table 2: Effects of Rapamycin on Histone Modifications

Histone Modification Effect of Rapamycin Associated Cellular Process
H3K56ac Decreased nih.gov TOR-dependent cell growth, rRNA biogenesis oup.com
H3K27ac Increased nih.gov Transcriptional activation
H4K16ac Decreased nih.gov Transcriptional activation
H3K27me3 Increased/Restored with age nih.govaacrjournals.org Transcriptional repression, aging
H3K9me3 Increased aacrjournals.org Transcriptional repression
H3K79me3 Restored with age nih.gov Transcriptional repression, aging
H4K20me2 Restored with age nih.gov Transcriptional repression, aging

Rapamycin Tn in Biological Research Models Pre Clinical Focus

Model Organism Studies on Longevity and Fundamental Aging Processes

The effects of rapamycin (B549165) on lifespan and aging have been a primary focus of research, utilizing both invertebrate and vertebrate models. These studies have consistently demonstrated the potent anti-aging properties of rapamycin across evolutionarily diverse species. aging-us.com

Invertebrate Models (e.g., Yeast, Caenorhabditis elegans, Drosophila melanogaster)

Studies in invertebrate models have provided foundational evidence for the role of rapamycin in extending lifespan.

Saccharomyces cerevisiae (Yeast): In the budding yeast S. cerevisiae, rapamycin has been shown to extend both replicative and chronological lifespan. oup.complos.org This effect is mediated through the inhibition of the Target of Rapamycin (TOR) signaling pathway, a key regulator of cell growth and metabolism. oup.complos.org Inhibition of TOR by rapamycin leads to a decrease in protein synthesis and the induction of autophagy, processes that are beneficial for cellular longevity. plos.org

Caenorhabditis elegans (Nematode): In the nematode worm C. elegans, rapamycin treatment has been demonstrated to increase lifespan. uthscsa.eduaging-us.com The mechanism involves the inhibition of the TOR pathway, which in turn affects processes like protein translation and stress resistance. aging-us.com

Drosophila melanogaster (Fruit Fly): Research in the fruit fly, Drosophila melanogaster, has also shown that rapamycin can extend lifespan. aging-us.comnih.gov This lifespan extension is associated with increased resistance to starvation and oxidative stress. nih.gov Studies have also explored the effects of combining rapamycin with other drugs, such as lithium and trametinib, which resulted in a significant extension of lifespan in fruit flies. mpg.de

Table 1: Effects of Rapamycin on Lifespan in Invertebrate Models

Model Organism Key Findings Associated Mechanisms
Saccharomyces cerevisiae Extended replicative and chronological lifespan. oup.complos.org Inhibition of TOR signaling, decreased protein synthesis, induction of autophagy. plos.org
Caenorhabditis elegans Increased lifespan. uthscsa.eduaging-us.com Inhibition of TOR pathway, effects on protein translation and stress resistance. aging-us.com

Vertebrate Models (e.g., Mice, Rats, Non-Human Primates)

Building on the findings from invertebrate models, research in vertebrate species has further solidified the role of rapamycin in promoting longevity and healthspan.

Mice and Rats: Numerous studies have demonstrated that rapamycin extends the lifespan of mice, even when administered later in life. nih.govelifesciences.org This was a significant discovery, as it was the first evidence that a pharmacological agent could increase the lifespan of a mammal when started at an advanced age. nih.gov Rapamycin has been shown to delay the onset of many age-related conditions in mice, including cognitive decline, cardiac dysfunction, and immune senescence. elifesciences.org It has also been found to reduce the incidence of certain cancers. jci.org Short-term treatment with rapamycin in middle-aged mice has been shown to increase life expectancy by up to 60%. elifesciences.orguwmedicine.org In rats, rapamycin has been observed to decrease weight gain and adiposity. nih.gov

Non-Human Primates: Studies in non-human primates, such as rhesus monkeys and marmosets, are crucial for understanding the potential translatability of findings to humans. nih.gov Research in marmosets has shown that long-term treatment with rapamycin has metabolic effects similar to those seen in shorter-lived species. frontiersin.org The marmoset is being developed as a model to test the effects of drugs like rapamycin on lifespan and healthspan. nih.gov

Table 2: Effects of Rapamycin on Lifespan and Healthspan in Vertebrate Models

Model Organism Key Findings
Mice Extended lifespan, even when started in middle age. nih.govelifesciences.org Delayed age-related conditions and reduced cancer incidence. elifesciences.orgjci.org
Rats Decreased weight gain and adiposity. nih.gov

Investigations in Cellular Systems and In Vitro Models

In vitro studies using various cell types have been instrumental in elucidating the molecular mechanisms underlying the diverse effects of rapamycin.

Effects on Cancer Cell Lines (Mechanism of Action)

Rapamycin exhibits anti-proliferative effects on a broad range of cancer cell lines by targeting the mammalian target of rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in cancer. nih.govnih.gov

Mechanism of Action: Rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1). aging-us.comnih.gov This inhibition disrupts downstream signaling pathways that are critical for cell growth, proliferation, and survival. mdpi.com Specifically, rapamycin's inhibition of mTORC1 leads to:

Cell Cycle Arrest: Rapamycin can cause cell cycle arrest, primarily in the G1 phase, by affecting the translation of proteins required for cell cycle progression. nih.govspandidos-publications.com

Inhibition of Protein Synthesis: It suppresses the phosphorylation of key downstream targets of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis. mdpi.com However, it does not fully inhibit 4E-BP1 phosphorylation in all cell types. mdpi.com

Induction of Apoptosis: In some cancer cell lines, rapamycin can induce apoptosis, or programmed cell death. spandidos-publications.com For instance, in non-small cell lung cancer cells with p53 mutations, rapamycin was found to induce apoptosis through the downregulation of Bcl-2 and subsequent release of cytochrome c from the mitochondria. spandidos-publications.com

Inhibition of Angiogenesis: Rapamycin can also inhibit the proliferation of endothelial cells and the expression of hypoxia-inducible factor 1 (HIF-1) and vascular endothelial growth factor (VEGF), which are important for angiogenesis (the formation of new blood vessels that supply tumors). nih.gov

Resistance Mechanisms: While effective in many preclinical models, resistance to rapamycin is a common observation in some cancer cell lines. plos.orgnih.gov Mechanisms of resistance can include mutations in FKBP12 or components of the mTOR pathway, as well as the activation of alternative signaling pathways. nih.govplos.org For example, in some cell lines, rapamycin treatment can lead to the feedback activation of the pro-survival kinase Akt. nih.govplos.org

Table 3: Mechanisms of Rapamycin's Anti-Cancer Effects

Mechanism Description
Inhibition of mTORC1 Forms a complex with FKBP12 to inhibit mTORC1, a central regulator of cell growth. aging-us.comnih.gov
Cell Cycle Arrest Primarily causes G1 phase arrest by inhibiting the translation of key cell cycle proteins. nih.govspandidos-publications.com
Inhibition of Protein Synthesis Suppresses the phosphorylation of S6K1 and 4E-BP1, leading to reduced protein synthesis. mdpi.com
Induction of Apoptosis Can trigger programmed cell death in certain cancer cells, for example, via the mitochondrial pathway. spandidos-publications.com

| Inhibition of Angiogenesis | Reduces the expression of factors like HIF-1 and VEGF, which are crucial for tumor blood vessel formation. nih.gov |

Modulation of Immune Cell Biology (e.g., T cell activation, Dendritic cell phenotype)

Rapamycin has profound effects on the immune system, primarily through its influence on T cells and dendritic cells (DCs).

T Cells: Rapamycin is known to suppress T cell activation and proliferation. atsjournals.org It can inhibit the differentiation of naive CD4+ T cells into effector T helper (Th)1, Th2, and Th17 cells, while favoring the development of regulatory T cells (Tregs). aacrjournals.org Interestingly, under certain conditions, rapamycin can enhance the generation of memory CD8+ T cells, which are crucial for long-term immunity against viruses and tumors. aacrjournals.orgpnas.orgnih.gov The effects of rapamycin on T cells can be complex, with some studies showing it can impair anti-tumor CD8+ T cell responses. aacrjournals.org

Dendritic Cells (DCs): Rapamycin modulates the function of DCs, which are key antigen-presenting cells that initiate immune responses. nih.gov It can inhibit the maturation of DCs and their ability to stimulate T cells. nih.govgeneticsmr.org Rapamycin has been shown to suppress the production of pro-inflammatory cytokines by DCs. geneticsmr.orgnih.gov However, in some contexts, it can enhance the expression of co-stimulatory molecules on DCs, such as CD80, and prolong their lifespan after activation. oup.comaai.org Treatment of DCs with rapamycin can also alter their mitochondrial metabolism. mdpi.com

Table 4: Effects of Rapamycin on Immune Cells

Cell Type Key Effects
T Cells Suppresses activation and proliferation. atsjournals.org Modulates differentiation, favoring Tregs and sometimes enhancing memory CD8+ T cells. aacrjournals.orgpnas.orgnih.gov

| Dendritic Cells | Inhibits maturation and T cell stimulatory capacity. nih.govgeneticsmr.org Suppresses pro-inflammatory cytokine production. geneticsmr.orgnih.gov Can enhance co-stimulatory molecule expression and survival under certain conditions. oup.comaai.org |

Neurobiological Systems and Synaptic Plasticity

The mTOR signaling pathway, which is inhibited by rapamycin, plays a critical role in various brain functions, including synaptic plasticity, learning, and memory. frontiersin.org

Synaptic Plasticity: Rapamycin has been shown to affect long-term potentiation (LTP), a cellular mechanism underlying learning and memory. pnas.orgresearchgate.net Disruption of mTOR signaling by rapamycin can reduce the late phase of LTP, which requires new protein synthesis. pnas.orgresearchgate.net This suggests that the mTOR pathway is essential for the consolidation of synaptic changes that are crucial for long-lasting memories. nih.gov

Neurodevelopment and Function: The mTOR pathway is involved in early neural development, including axon and dendrite development and neuron differentiation. frontiersin.org In the adult brain, it participates in processes like adult neurogenesis. frontiersin.org Recent research has also explored the use of rapamycin in chemogenetic strategies to control the activity of specific proteins involved in memory, such as LIMK1, offering potential new avenues for studying and manipulating memory functions. neurosciencenews.com

Table 5: Compound Names Mentioned

Compound Name
Rapamycin (TN)
Lithium
Trametinib
Metformin
Everolimus
Temsirolimus
Sirolimus
Torin
Cisplatin
Resveratrol
Aspirin

Stem Cell Maintenance and Differentiation

Rapamycin, through its inhibition of the mechanistic target of rapamycin (mTOR) pathway, plays a significant role in the function of various stem cell populations. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its modulation by rapamycin has been shown to impact stem cell maintenance, differentiation, and senescence in preclinical models. frontiersin.orgaging-us.com Age-associated stem cell dysfunction is a hallmark of aging, leading to a reduced regenerative capacity in tissues. nih.gov Hyperactive mTOR signaling is often observed in aging somatic stem cells, and its inhibition by rapamycin is a promising strategy to restore stem cell health and function. aging-us.com

In progeria mouse models, which exhibit accelerated aging, rapamycin has demonstrated the ability to improve the function of muscle-derived stem cells (MDSCs) by inducing autophagy. aging-us.com Treatment of MDSCs from these models with rapamycin restored their differentiation and proliferation potential while reducing senescence. aging-us.comnih.gov This suggests that rapamycin can partially alleviate defects associated with premature aging in somatic stem cells. nih.gov

The influence of rapamycin extends to the differentiation capacity of various mesenchymal stem cells (MSCs). For instance, in adipose tissue-derived MSCs (AD-MSCs), rapamycin enhanced chondrogenic (cartilage) differentiation while reducing adipogenesis (fat formation). researchgate.net Similarly, it has been shown to promote the osteogenic (bone) differentiation of maxillary sinus membrane stem cells (MSMSCs). peerj.com This effect is linked to the induction of autophagy, a cellular process for degrading and recycling cellular components. peerj.com In human pluripotent stem cells (hPSCs), while rapamycin suppresses global translation and proliferation, it helps maintain a state of dormant pluripotency. ijbs.com

Stem Cell TypeModel SystemKey Findings with Rapamycin TreatmentReference
Muscle-Derived Stem Cells (MDSCs)Progeria Mouse Model (Zmpste24-/-)Restored differentiation and proliferation potential, reduced senescence, enhanced autophagy. aging-us.comnih.gov
Adipose Tissue-Derived MSCs (AD-MSCs)In vitroEnhanced chondrogenic differentiation, reduced adipogenesis. researchgate.net
Maxillary Sinus Membrane Stem Cells (MSMSCs)Rat (In vitro & In vivo)Promoted osteogenic differentiation, linked to increased autophagy. peerj.com
Human Pluripotent Stem Cells (hPSCs)In vitroSuppressed proliferation but maintained a dormant state of pluripotency. ijbs.com
Spermatogonial Stem Cells (SSCs)MouseUpregulated expression of oxidative stress response genes. nih.gov

Cellular Stress Responses

Rapamycin's role in modulating cellular stress responses is intrinsically linked to its inhibition of the mTOR pathway. The mTOR signaling network integrates a wide array of environmental cues, including stress, to orchestrate appropriate cellular responses. mdpi.com A primary mechanism through which rapamycin influences stress response is the induction of autophagy, a catabolic process that allows cells to degrade and recycle damaged components, which is crucial for survival under stress conditions. mdpi.com

A significant area of investigation is rapamycin's effect on oxidative stress. In some preclinical models, rapamycin has been shown to protect against oxidative injury. For example, in human corneal endothelial cells, rapamycin inhibited the generation of reactive oxygen species (ROS) and protected against ROS-induced cell death. brieflands.com In a rat model of Parkinson's disease, pretreatment with rapamycin reduced oxidative stress and alleviated mitochondrial injuries. spandidos-publications.com This was evidenced by lower levels of malondialdehyde (a marker of lipid peroxidation) and higher activity of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. spandidos-publications.com

Furthermore, in adult spermatogonial stem cells from mice, rapamycin treatment led to the upregulation of numerous oxidative stress response genes. nih.gov This suggests that by bolstering the cell's own defense mechanisms against oxidative damage, rapamycin may promote cellular longevity. nih.gov However, the effect of rapamycin on oxidative stress can be context-dependent, with some studies in cancer cell lines indicating that it can enhance oxidative stress. brieflands.com

Model SystemType of StressEffect of RapamycinKey MarkersReference
Rat Model of Parkinson's Disease6-hydroxydopamine-induced oxidative stressReduced oxidative stress and mitochondrial injury.Decreased Malondialdehyde (MDA), Increased Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-PX) activity. spandidos-publications.com
Mouse Spermatogonial Stem CellsGeneralUpregulation of oxidative stress response genes.Increased expression of Superoxide Dismutase 1, Glutathione Reductase. nih.gov
Human Corneal Endothelial CellstBHP-induced oxidative stressProtected against ROS-induced cell death.Decreased ROS generation, increased intracellular glutathione. brieflands.com
Human Breast Cancer Cell Lines (MCF-7, MDA-MB-231)Inherent cellular stressIncreased oxidative stress.Increased Thiobarbituric Acid Reactive Substances (TBARS) and protein carbonyl levels. brieflands.com

Insights from Specific Organ and Tissue Models

Cardiovascular System Research Models

In preclinical cardiovascular research, rapamycin has been investigated for its potential protective effects, particularly in the context of ischemia-reperfusion (I/R) injury and age-related cardiac dysfunction. nih.govresearchgate.net In a conscious diabetic rabbit model of myocardial I/R injury, administering rapamycin at the onset of reperfusion was shown to reduce the size of the heart attack (myocardial infarct). nih.gov This cardioprotective effect was associated with a reduction in cardiomyocyte apoptosis (programmed cell death). nih.gov

Rapamycin has also been studied in the context of drug-eluting stents to prevent restenosis, the re-narrowing of an artery after a procedure. icrjournal.com Its antiproliferative effects inhibit the excessive growth of smooth muscle cells in the artery wall, a key factor in restenosis. icrjournal.com Preclinical studies in swine and rabbit models demonstrated the efficacy of rapamycin-eluting stents in reducing neointimal hyperplasia (the thickening of the inner arterial wall). icrjournal.com

Research in aged animal models suggests that rapamycin can reverse age-related cardiac dysfunction. researchgate.net Short-term treatment in older mice has been found to lead to long-term improvements in heart function. researchgate.net These benefits are thought to be linked to the modulation of cellular senescence and metabolic pathways within the heart muscle. researchgate.net

Research ModelCondition StudiedKey Findings with RapamycinReference
Conscious Diabetic RabbitMyocardial Ischemia/Reperfusion InjuryReduced myocardial infarct size and cardiomyocyte apoptosis. nih.gov
Swine and Rabbit Iliac ArteryIn-stent RestenosisReduced neointimal hyperplasia by inhibiting smooth muscle cell proliferation. icrjournal.com
Aged MiceAge-related Cardiac DysfunctionImproved diastolic function and reversed cardiac hypertrophy. researchgate.net
Alzheimer's Disease Mouse ModelsCerebral VasculatureImproved vasculature, cerebral blood flow, and blood-brain barrier integrity. alzdiscovery.org

Renal System Research Models

Rapamycin's impact on the renal system has been extensively studied in preclinical models of polycystic kidney disease (PKD). researchgate.netphysiology.org In various rodent models of autosomal dominant polycystic kidney disease (ADPKD), treatment with mTOR inhibitors like rapamycin has been shown to slow disease progression by inhibiting renal cyst growth. physiology.org This effect is attributed to the inhibition of the aberrantly activated mTOR pathway in the cells lining the kidney cysts. physiology.org

In a mouse model of nephronophthisis (pcy mouse), rapamycin treatment did not prevent the initial development of cystic disease but was effective in inhibiting further pathological progression and the deterioration of renal function at later stages. researchgate.net Similarly, in a specific ADPKD mouse model, rapamycin treatment led to a dose-dependent improvement in the cystic kidney phenotype. nih.gov The mechanism involves the downregulation of cell-cycle-associated proteins, thereby arresting the abnormal proliferation of renal epithelial cells that drives cyst formation. nih.gov

To address the systemic side effects observed in clinical trials, targeted delivery approaches have been explored. Folate-conjugated rapamycin, for example, has been shown to specifically target polycystic kidneys in mouse models, leading to the inhibition of renal cyst growth. physiology.org

Research ModelCondition StudiedKey Findings with RapamycinReference
Rodent Models of ADPKDAutosomal Dominant Polycystic Kidney DiseaseProfoundly inhibited renal cyst growth and slowed disease progression. physiology.org
pcy Mouse ModelNephronophthisisInhibited further cystic enlargement and deterioration of renal function in later stages. researchgate.net
Vil-Cre;Pkd2 f3/f3 Mouse ModelAutosomal Dominant Polycystic Kidney DiseaseDose-dependently improved the cystic kidney phenotype; down-regulated cell-cycle-associated proteins. nih.gov
A/J Tsc2+/- Mouse ModelTuberous Sclerosis Complex (TSC) Renal TumorsReduced kidney tumor severity. d-nb.info

Hepatic and Adipose Tissue Metabolism Research

The mTOR pathway, inhibited by rapamycin, is a central regulator of lipid metabolism. embopress.org Preclinical studies in mouse models have shown that rapamycin can have significant, though sometimes complex, effects on the liver and adipose tissue.

In mice fed a high-fat, high-sucrose diet, chronic oral rapamycin administration reduced body weight gain and adiposity. researchgate.net It also improved insulin (B600854) sensitivity and reduced hepatic steatosis (fatty liver). researchgate.net The reduction in fat accumulation was observed despite an increase or no change in food intake, suggesting an effect on metabolic efficiency. jst.go.jp Rapamycin treatment in these models led to a marked reduction in the size of fat cells (adipocytes) in white adipose tissue. jst.go.jp

However, the effects can be nuanced. While rapamycin can decrease lipid storage, it can also stimulate lipolysis (the breakdown of fats) and may impair the uptake of lipids into adipose tissue, potentially leading to elevated lipid levels in the circulation (hyperlipidemia). frontiersin.orgembopress.org In rat hepatocytes, rapamycin was found to increase the beta-oxidation of fatty acids, the process by which fats are broken down for energy. embopress.org Studies also indicate that rapamycin's effects can be tissue-specific, with some research suggesting its primary impact on adiposity is on visceral fat, while its effects on insulin sensitivity may be mediated by subcutaneous adipose tissue. researchgate.net

Research ModelDiet/ConditionKey Findings with RapamycinReference
C57BL/6J MiceHigh-Fat DietReduced body weight, adiposity, and fatty liver scores. researchgate.netjst.go.jp
C57BL/6J MiceHigh-Fat, High-Sucrose DietImproved insulin sensitivity and reduced hepatic triglyceride content. researchgate.net
Rat HepatocytesIn vitroIncreased β-oxidation of fatty acids. embopress.org
Various Mouse ModelsGeneralDecreased lipoprotein lipase (B570770) (LPL) activity in adipose tissue. embopress.org

Skeletal Muscle and Physical Function Models

The role of rapamycin in skeletal muscle and physical function is an area of active investigation, with findings suggesting that its effects are distinct from those of caloric restriction. nih.govplos.org The mTOR pathway is a key regulator of muscle protein synthesis and, consequently, muscle growth (hypertrophy). d-nb.infomdpi.com

In studies on aging mice, rapamycin has been shown to provide partial protection against the age-related decline in muscle quality and function. nih.gov For example, male mice treated with rapamycin showed improvements in balance and coordination without a significant loss of muscle mass, even though mTOR is crucial for maintaining mass. nih.gov This suggests that rapamycin can maintain features of muscle function through pathways that are different from those engaged by caloric restriction. nih.gov

However, some preclinical studies have reported negative impacts. In young adult rats, rapamycin administration was found to decrease muscle contractile function and cause systemic glucose intolerance, which was associated with reduced expression of key mTOR complex components in the muscle. plos.org It has also been noted that while rapamycin is a promising compound for extending lifespan, this does not always translate to an enhanced healthspan, as a blockade of mTOR can negatively impact skeletal muscle function. nih.gov Despite the central role of mTORC1 in exercise adaptations, recent studies in mice suggest that rapamycin treatment does not necessarily compromise the physical performance benefits gained from exercise. biorxiv.org

Research ModelCondition StudiedKey Findings with RapamycinReference
Aging MiceAge-related decline in muscle functionProvided partial protection against functional decline; improved balance and coordination. nih.gov
Young Adult RatsNormal physiologyDecreased muscle contractile function; caused systemic glucose intolerance. plos.org
MiceVoluntary Wheel Running (Exercise)Did not compromise the increase in exercise capacity or physical performance benefits. biorxiv.org
MiceGeneral Aging (Sarcopenia)Delays several age-related pathologies, including preservation of skeletal muscle function. biorxiv.org

Methodological Approaches in Rapamycin Tn Research

Genetic and Pharmacological Manipulation of mTOR Pathway Components

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR complex 1 (mTORC1) and mTORC2. wikipedia.org These complexes are central regulators of cell growth, proliferation, metabolism, and survival. mdpi.com To elucidate the intricate functions of the mTOR pathway and the specific effects of rapamycin, researchers employ a variety of genetic and pharmacological tools to manipulate its components.

Gene Knockout and Knockdown Strategies

Gene knockout and knockdown techniques are fundamental in studying the function of specific genes within the mTOR pathway. Gene knockout involves the complete inactivation of a gene, often using techniques like CRISPR-Cas9, to observe the resulting phenotype. patsnap.com In contrast, gene knockdown reduces gene expression, typically through RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), which target messenger RNA (mRNA) for degradation. patsnap.com

These strategies have been instrumental in dissecting the roles of individual components of the mTOR pathway. For instance, studies using knockout models have been crucial for understanding the functions of mTORC1 and mTORC2. wikipedia.org Research on degenerative intervertebral disk cells demonstrated that CRISPR-Cas9-mediated knockout of RAPTOR (a key component of mTORC1) had more prominent effects on inducing autophagy and inhibiting apoptosis and senescence compared to targeting mTOR or RICTOR (a key component of mTORC2). researchgate.netnih.gov This highlights the potential of targeting specific mTORC1 components. A comparison of RNAi and CRISPR-Cas9 revealed that while RNAi provides transient knockdown, CRISPR-Cas9 leads to a more extensive and lasting gene knockout. researchgate.netnih.gov

Table 1: Comparison of Gene Knockout and Knockdown Techniques in mTOR Research

FeatureGene Knockout (e.g., CRISPR-Cas9)Gene Knockdown (e.g., RNAi)
Mechanism Complete and permanent inactivation of a target gene at the DNA level. patsnap.comPartial and often transient suppression of gene expression at the mRNA level. patsnap.com
Effectiveness High efficiency of gene inactivation. researchgate.netnih.govVariable efficiency of gene silencing. researchgate.netnih.gov
Specificity High, with potential for off-target effects that need to be controlled for. researchgate.netCan have off-target effects. researchgate.net
Application in mTOR Research Used to study the fundamental roles of mTOR pathway components by observing the effects of their complete absence. wikipedia.orgEmployed to study the effects of reduced gene function, which can be particularly useful if complete knockout is lethal. patsnap.com
Example Knockout of PTEN, a negative regulator, to reactivate the mTOR pathway and promote axonal regeneration. researchgate.netsiRNA-mediated knockdown of AKT to confirm its role in signaling pathways. licorbio.com

Overexpression Systems

In contrast to reducing or eliminating gene function, overexpression systems are used to increase the production of a specific protein. This can help researchers understand the protein's function and its effects on cellular processes when present in abundance. In the context of the mTOR pathway, overexpressing certain components can reveal their regulatory roles.

For example, studies have shown that the overexpression of downstream effectors of mTOR, such as 4E-BP1 and S6K1, is associated with a poor prognosis in cancer. wikipedia.org The overexpression of PRAS40, a substrate of mTOR, can compete with other mTORC1 targets for phosphorylation. spandidos-publications.com Furthermore, research has demonstrated that overexpressing renin-b in cardiomyoblasts stimulates AKT/mTOR signaling, leading to metabolic remodeling. mdpi.com In another study, the overexpression of Vps34, a class III phosphatidylinositol-3-kinase, was found to increase the phosphorylation of S6K in the presence of amino acids, indicating its role upstream of mTORC1 in amino acid sensing. oup.com

Use of Rapamycin and ATP-Competitive mTOR Inhibitors

Pharmacological manipulation is a cornerstone of mTOR research, with rapamycin being the most well-known allosteric inhibitor of mTORC1. stemcell.com Rapamycin and its analogs (rapalogs) form a complex with the FK506-binding protein 12 (FKBP12), which then binds to the FRB domain of mTOR, leading to the incomplete inhibition of mTORC1. mdpi.comspandidos-publications.com This specificity for mTORC1 has made rapamycin an invaluable tool for distinguishing the functions of mTORC1 from those of mTORC2. oup.com

However, the incomplete inhibition of mTORC1 by rapamycin and the activation of feedback loops that can promote cell survival have led to the development of second-generation mTOR inhibitors. spandidos-publications.commedsci.org These are ATP-competitive mTOR inhibitors that target the kinase domain of mTOR, effectively inhibiting both mTORC1 and mTORC2. mdpi.com Examples of these inhibitors include Torin-1, Torin-2, and AZD8055. medsci.orgcsic.es

Studies comparing rapamycin with ATP-competitive inhibitors have revealed rapamycin-resistant functions of mTORC1. stemcell.com For instance, Torin-1 has been shown to impair cell growth and proliferation to a greater extent than rapamycin by suppressing these resistant functions, which are crucial for cap-dependent translation and the suppression of autophagy. stemcell.com Similarly, in neuroblastoma cells, Torin-2 was found to be more effective than rapamycin in combination therapies. medsci.org

Table 2: Comparison of Rapamycin and ATP-Competitive mTOR Inhibitors

Inhibitor TypeMechanism of ActionTargetKey CharacteristicsExamples
Rapamycin (and Rapalogs) Allosteric inhibition. Forms a complex with FKBP12 that binds to the FRB domain of mTOR. mdpi.comspandidos-publications.comPrimarily mTORC1. oup.comIncomplete inhibition of mTORC1; can lead to feedback activation of pro-survival pathways. spandidos-publications.commedsci.orgRapamycin (Sirolimus), Everolimus, Temsirolimus. spandidos-publications.com
ATP-Competitive mTOR Inhibitors Compete with ATP for binding to the mTOR kinase domain. mdpi.comBoth mTORC1 and mTORC2. wikipedia.orgmdpi.comMore complete inhibition of mTOR signaling; overcomes some resistance mechanisms associated with rapamycin. stemcell.commedsci.orgTorin-1, Torin-2, AZD8055, PP242. medsci.org

Omics Technologies in Understanding Rapamycin's Effects

The advent of "omics" technologies has revolutionized the study of rapamycin's effects by providing a global view of the molecular changes occurring within a cell or organism upon treatment.

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the analysis of the complete set of RNA transcripts (the transcriptome) in a cell at a specific time. Techniques like RNA sequencing (RNA-Seq) and microarrays allow researchers to identify genes that are up- or downregulated in response to rapamycin.

For example, a study using RNA-Seq on mouse cytotoxic T lymphocytes treated with rapamycin identified 184 differentially expressed transcripts, with 114 being downregulated and 14 upregulated. nih.gov Many of these genes were related to cell death, survival, and migration, suggesting that rapamycin's regulatory function may enhance the survival of these cells into memory T cells. nih.gov In another study, transcriptome analysis of mouse spermatogonial stem cells exposed to rapamycin revealed an upregulation of genes involved in the oxidative stress response, such as superoxide (B77818) dismutase 1 and glutathione (B108866) reductase. aging-us.com Furthermore, in dendritic cells infected with Mycobacterium tuberculosis, rapamycin was found to modulate the expression of hundreds of genes, including those related to cytokine production and the innate immune response. frontiersin.org

Proteomics and Phosphoproteomics

Proteomics is the large-scale study of proteins, while phosphoproteomics specifically focuses on identifying and quantifying protein phosphorylation. These approaches are critical for understanding how rapamycin affects cellular signaling, as the mTOR pathway heavily relies on phosphorylation events.

Quantitative phosphoproteomic studies have been instrumental in mapping the signaling networks downstream of mTOR. For instance, a study in yeast identified numerous changes in the proteome and phosphoproteome of wildtype and deletion strains treated with rapamycin, highlighting the complex interplay between the Bmh1/Bmh2 proteins and rapamycin-sensitive signaling. nih.gov In human cells, phosphoproteomic profiling after rapamycin treatment revealed decreased phosphorylation of several translation initiation factors, suggesting that mTOR mediates the formation of the 80S ribosome and its binding to mRNA. oup.com Another study using phosphoproteomics identified that mTOR inhibition by rapamycin leads to the activation of CDK1, which in turn regulates cell cycle progression. acs.org In the alga Chlamydomonas reinhardtii, phosphoproteomic analysis following treatment with TOR inhibitors, including rapamycin, identified hundreds of affected phosphosites, providing insights into TOR-governed phosphorylation networks in photosynthetic organisms. csic.esfrontiersin.org

Advanced Imaging Techniques for Cellular Processes

Confocal and electron microscopy are indispensable techniques for visualizing the subcellular structures involved in autophagy, a key process regulated by rapamycin. These high-resolution imaging methods allow for the direct observation and quantification of autophagosomes and their fusion with lysosomes.

In studies of photoreceptor cells in mice, confocal microscopy of GFP-LC3 transgenic mice revealed that rapamycin treatment accelerates the formation of autophagosomes during light-induced stress. arvojournals.org While light damage alone led to the appearance of autophagosomes by 10 days, rapamycin treatment allowed for their visualization as early as 4 days. arvojournals.org Electron microscopy has also been used to confirm the presence of autophagic vacuoles in the retina following light damage and rapamycin administration. arvojournals.org

Similarly, in human neuroblastoma cells, electron microscopy has been used to observe the formation of autophagosomes in cells treated with rapamycin. portlandpress.com Research on Niemann-Pick type B lymphocytes utilized both confocal and electron microscopy to evaluate mitochondrial autophagy (mitophagy). plos.org These techniques allowed for the counting of double- and single-membrane autophagic vacuoles in control, starved, and rapamycin-treated conditions, revealing differences in autophagic flux between cell types. plos.org

Correlated cryo-electron tomography (cryo-ET) has provided even more detailed insights, visualizing autophagic vesicles at the interface with polyglutamine aggregates. tandfonline.com Confocal microscopy in this context showed that autophagosomal markers colocalize with certain types of polyglutamine aggregates, a process enhanced by rapamycin treatment. tandfonline.com

Live-cell imaging provides a dynamic view of cellular processes in response to rapamycin, overcoming the static nature of fixed-cell microscopy. This approach has been crucial for understanding the real-time regulation of mTORC1 activity and the movement of cellular components.

Researchers have successfully engineered a fluorescently-tagged and active form of mTORC1, allowing them to track its intracellular movement in real time. babraham.ac.uk Using live-imaging, they observed that upon activation by amino acids, mTORC1 translocates from the cytoplasm to the surface of lysosomes. babraham.ac.uk This was made possible by the development of a fluorescently labeled amino acid (leucine) that could activate mTORC1 and be visualized by microscopy. babraham.ac.uk

Furthermore, genetically encoded FRET (Förster resonance energy transfer)-based biosensors have been developed to monitor mTORC1 activity within living cells. nih.gov These reporters, such as TORCAR, change their FRET signal upon phosphorylation by mTORC1. nih.gov By targeting these biosensors to different subcellular compartments, researchers have created dynamic activity maps showing that rapamycin-sensitive mTORC1 activity is present not only in the cytosol and at the lysosome but also in the nucleus and at the plasma membrane. nih.gov

Live-cell imaging has also been used to study the effects of rapamycin on mitochondrial dynamics. In fibroblasts from patients with mitochondrial encephalopathy, lactic acidosis, and stroke-like episodes (MELAS), live-cell imaging of fluorescently labeled mitochondria was used to generate kymographs and measure mitochondrial motility. biorxiv.org Following rapamycin treatment, an increase in the colocalization of lysosomes with mitochondria was observed in these patient cells. biorxiv.org The FKBP-FRB system, which uses rapamycin to induce the dimerization of two protein domains, is another powerful tool in live-cell imaging to control the localization of proteins of interest and study their function in processes like cell migration. frontiersin.org

Confocal and Electron Microscopy for Autophagosome Visualization

Biochemical and Cell-Based Assays

Western blot analysis is a cornerstone technique for investigating the effects of rapamycin on intracellular signaling pathways. This method allows for the detection and quantification of specific proteins and their phosphorylation status, providing direct evidence of the inhibition of the mTOR pathway.

A primary application of Western blotting in rapamycin research is to assess the phosphorylation of mTORC1 downstream targets. A dose-dependent decrease in the phosphorylation of p70S6 kinase (p70S6K) is a common marker for rapamycin's inhibitory effect. aacrjournals.orgresearchgate.net Similarly, the phosphorylation of the translational regulator 4E-BP1 is also inhibited by rapamycin. oup.com

Interestingly, studies have shown that rapamycin can lead to a feedback activation of other signaling pathways. For instance, Western blot analysis has revealed that rapamycin treatment can induce the phosphorylation of Akt at Serine 473, particularly in the presence of serum. nih.gov This feedback activation can counteract some of the intended therapeutic effects of rapamycin. nih.gov Further investigation using phospho-specific antibodies has shown that rapamycin can also lead to the phosphorylation of c-RAF and MEK1/2. nih.gov

Western blotting is also used to examine the expression levels of proteins involved in apoptosis and autophagy. For example, rapamycin treatment has been shown to increase the levels of cleaved PARP and cleaved caspase-3, indicating the induction of apoptosis. researchgate.net In the context of autophagy, rapamycin increases the expression of LC3-II and the Atg12-Atg5 complex, while decreasing the levels of p62/SQSTM1, which is degraded during the autophagic process. researchgate.net

Table 2: Key Protein Phosphorylation and Expression Changes Detected by Western Blot in Response to Rapamycin

ProteinChange ObservedCellular ProcessReference
Phospho-p70S6KDecreasedmTORC1 Signaling aacrjournals.orgresearchgate.net
Phospho-4E-BP1DecreasedmTORC1 Signaling oup.com
Phospho-Akt (S473)Increased (feedback)Survival Signaling nih.gov
Phospho-c-RAFIncreased (feedback)MAPK Signaling nih.gov
Phospho-MEK1/2Increased (feedback)MAPK Signaling nih.gov
Cleaved PARPIncreasedApoptosis researchgate.net
Cleaved Caspase-3IncreasedApoptosis researchgate.net
LC3-IIIncreasedAutophagy researchgate.net
p62/SQSTM1DecreasedAutophagy researchgate.net

A variety of cell-based assays are utilized to quantify the anti-proliferative effects of rapamycin. These assays are fundamental to understanding its potential as an anti-cancer agent and for studying its role in cell cycle regulation.

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation. Studies have consistently shown that rapamycin inhibits the proliferation of various cell types in a concentration- and time-dependent manner. spandidos-publications.com For example, in human venous malformation endothelial cells, rapamycin significantly inhibited proliferation at 48 and 72 hours, with higher concentrations leading to greater inhibition. spandidos-publications.com Similarly, in neuroblastoma cell lines, rapamycin inhibited cell proliferation in a dose- and time-dependent fashion. portlandpress.com In gingival squamous carcinoma cells (Ca9-22), a specific concentration of rapamycin was shown to inhibit cell growth by approximately 50%. mdpi.com

Cell counting, often performed with a Coulter counter, provides a direct measure of cell number. This method has been used to demonstrate that rapamycin reduces the proliferation of B-lymphoid cells stimulated by hsBAFF. nih.gov In vascular smooth muscle cells, cell counting over a 7-day period showed that rapamycin inhibited cell growth, a finding corroborated by reduced [³H]thymidine incorporation, which measures DNA synthesis. ahajournals.org

Cell viability is also assessed to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The trypan blue exclusion assay is a common method for this, and studies have shown that even at concentrations that potently inhibit proliferation, rapamycin does not significantly reduce the viability of vascular smooth muscle cells, with viability remaining above 99%. ahajournals.org This indicates a primary cytostatic effect in this cell type. Flow cytometry-based assays using markers like Propidium Iodide (PI) and Annexin-V are also employed to distinguish between live, apoptotic, and necrotic cells, providing a more detailed picture of rapamycin's impact on cell fate. mdpi.com

Table 3: Summary of Cell Proliferation and Viability Assay Findings with Rapamycin

Assay TypeCell TypeKey FindingReference
MTT AssayHuman Venous Malformation Endothelial CellsConcentration- and time-dependent inhibition of proliferation. spandidos-publications.com spandidos-publications.com
MTT AssayGingival Squamous Carcinoma (Ca9-22)~50% growth inhibition at IC50 concentration. mdpi.com mdpi.com
MTS AssayB-lymphoid cellsConcentration-dependent reduction in viability. nih.gov nih.gov
Cell CountingB-lymphoid cellsReduced hsBAFF-stimulated proliferation. nih.gov nih.gov
Cell CountingVascular Smooth Muscle CellsInhibition of cell growth over 7 days. ahajournals.org ahajournals.org
[³H]thymidine IncorporationVascular Smooth Muscle CellsDose-dependent inhibition of DNA synthesis. ahajournals.org ahajournals.org
Trypan Blue ExclusionVascular Smooth Muscle Cells>99% viability, indicating a cytostatic effect. ahajournals.org ahajournals.org
Flow Cytometry (PI/Annexin-V)Gingival Squamous Carcinoma (Ca9-22)Increased number of late apoptotic cells. mdpi.com mdpi.com

Autophagic Flux Measurement Assays

The assessment of autophagic flux, defined as the rate of degradation of cellular components through the entire autophagy pathway, is critical for understanding the effects of modulators like rapamycin. mdpi.com A variety of assays are employed to quantify this dynamic process, moving beyond static measurements of autophagosome numbers.

One of the most common methods involves monitoring the protein microtubule-associated protein 1 light chain 3 (LC3). During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). While an increase in LC3-II can indicate autophagy induction, it can also signify a blockage in downstream degradation. To resolve this ambiguity, researchers measure LC3-II turnover, often by comparing LC3-II levels in the presence and absence of lysosomal inhibitors like bafilomycin A1 or chloroquine. nih.govbio-rad-antibodies.com These inhibitors block the final degradation step, causing LC3-II to accumulate. A greater accumulation of LC3-II in rapamycin-treated cells compared to controls when lysosomal degradation is blocked indicates a true increase in autophagic flux. mdpi.comnih.govbio-rad-antibodies.com This technique can be performed using Western blot analysis or flow cytometry. nih.govbio-rad-antibodies.com For instance, studies have shown that rapamycin treatment leads to a significant increase in LC3-II abundance, an effect that is further enhanced in the presence of bafilomycin A1, confirming an increase in autophagic flux. mdpi.com

Fluorescence microscopy offers a more visual and quantitative approach, particularly through the use of tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3). mdpi.com This reporter protein exhibits both green (GFP) and red (RFP) fluorescence. In the non-acidic environment of the autophagosome, both signals are visible. However, upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable RFP signal persists. By analyzing the ratio of red-only puncta (autolysosomes) to yellow (merged) puncta (autophagosomes), researchers can track the maturation of autophagosomes and thus measure flux.

Another widely used marker is the p62/SQSTM1 protein, an autophagy receptor that binds to ubiquitinated cargo and is itself degraded during the process. A decrease in p62 levels is generally indicative of activated autophagic flux. However, its expression can be influenced by other factors, so it is often measured in conjunction with LC3-II levels. plos.org

More recent innovations include probes like GFP-LC3-RFP-LC3∆G. mdpi.com Upon expression, this probe is cleaved into equimolar amounts of GFP-LC3, which is degraded by autophagy, and a stable cytosolic RFP-LC3∆G fragment that serves as an internal control. The autophagic flux can then be quantified by the GFP:RFP signal ratio, providing a cumulative index of autophagy without the need for lysosomal inhibitors. mdpi.com While powerful, this method has limitations, including potentially poor time resolution. mdpi.com Advanced live-cell imaging techniques now allow for the measurement of autophagy rates under non-steady-state conditions, providing high temporal resolution to capture the dynamic response to rapamycin treatment within minutes. tandfonline.comresearchgate.netbiorxiv.org

Table 1: Summary of Autophagic Flux Measurement Assays in Rapamycin Research This table is interactive. You can sort and filter the data.

Assay Principle Measurement Key Findings with Rapamycin
LC3 Turnover Assay (Western Blot/Flow Cytometry) Measures the accumulation of LC3-II in the presence versus absence of lysosomal inhibitors (e.g., bafilomycin A1). nih.govbio-rad-antibodies.com Compares the rate of autophagosome formation to their degradation. A greater increase in LC3-II with an inhibitor indicates higher flux. bio-rad-antibodies.com Rapamycin treatment increases LC3-II levels, and this increase is significantly augmented by co-treatment with bafilomycin A1, demonstrating enhanced autophagic flux. mdpi.comnih.gov
Tandem Fluorescent-LC3 (mRFP-GFP-LC3) Microscopy Utilizes a dual-fluorescent tag on LC3. GFP fluorescence is quenched in the acidic autolysosome, while RFP persists. mdpi.com Quantifies the ratio of autophagosomes (yellow puncta) to autolysosomes (red puncta) to track autophagosome maturation. mdpi.com Used to visually confirm the progression of rapamycin-induced autophagosomes to autolysosomes in various cell types, including neurons. nih.gov
p62/SQSTM1 Degradation Assay (Western Blot) Measures the levels of the autophagy substrate p62, which is degraded upon successful autophagic completion. plos.org A decrease in p62 protein levels suggests increased autophagic flux. plos.org In a mouse model of VCP disease, rapamycin treatment rescued defective autophagy, as indicated by decreased protein expression levels of p62. plos.org
GFP-LC3-RFP-LC3∆G Ratio Assay A probe is cleaved into GFP-LC3 (degraded by autophagy) and a stable cytosolic RFP-LC3∆G control. mdpi.com The GFP:RFP signal ratio quantifies cumulative autophagic flux without requiring lysosomal inhibitors. mdpi.com This method can be applied in vivo in organisms like zebrafish and mice to quantify basal and induced autophagy. mdpi.com
Live-Cell Imaging for Non-Steady-State Rates High-throughput live-cell imaging is used to measure instantaneous rates of autophagosome formation, fusion, and clearance over time. tandfonline.combiorxiv.org Provides temporal dynamics of the autophagy response, capturing initial induction and subsequent adaptation. tandfonline.com Reveals that rapamycin induces a rapid, concentration-dependent increase in autophagosome formation, which can peak within 30 minutes and then gradually return to basal levels. tandfonline.combiorxiv.org

In Vivo Experimental Designs and Phenotypic Analysis in Model Organisms

In vivo studies using model organisms are essential for understanding the systemic and tissue-specific effects of rapamycin. Experimental designs often involve administering the compound to investigate its impact on development, disease progression, and immune responses, followed by detailed phenotypic analysis.

In mouse models, rapamycin has been evaluated in a variety of contexts, including cancer, neurodegenerative diseases, and autoimmunity. plos.orgnih.govplos.org For instance, in a mouse model of oral squamous cell carcinoma, an experimental design involved treating tumor-bearing mice with rapamycin every two days and monitoring tumor growth. nih.gov The subsequent phenotypic analysis revealed that rapamycin significantly attenuated tumor growth. nih.govnih.gov This was accompanied by profound changes in the tumor microenvironment, including an increased proportion of CD4+ and CD8+ T cells and dendritic cells (DCs), and a decrease in immunosuppressive cells like myeloid-derived suppressor cells and regulatory T cells (Tregs). nih.govnih.gov In a mouse model of experimental autoimmune myositis, both preventive (starting before immunization) and curative (starting after disease onset) treatment regimens were tested. plos.org Phenotypic analysis showed that both approaches led to increased muscle strength and decreased muscle inflammation, which were strongly correlated. plos.org The analysis further revealed that rapamycin decreased effector T cells while increasing the frequency of activated Tregs. plos.org

In a mouse model for Valosin Containing Protein (VCP) multisystem proteinopathy, aged VCPR155H/+ mice were treated with rapamycin. plos.org The phenotypic assessment included muscle performance tests and histological analysis of quadriceps muscle. The results showed that rapamycin-treated mice had significant improvements in muscle function, along with a rescue of the pathological accumulation of ubiquitin and TDP-43 positive inclusions. plos.org This demonstrates rapamycin's ability to ameliorate disease phenotypes by correcting underlying defects in autophagy. plos.org

Zebrafish have also been used to study the effects of rapamycin, particularly on development. In one experimental design, zebrafish embryos were exposed to increasing doses of rapamycin, and their development was assessed at different time points. spandidos-publications.com The phenotypic analysis indicated a significant, dose-dependent reduction in body size and alterations in pigmentation, confirming the growth-limiting effects of mTOR inhibition. spandidos-publications.com

Table 2: Examples of In Vivo Experimental Designs and Phenotypic Analysis with Rapamycin This table is interactive. You can sort and filter the data.

Model Organism Experimental Context / Disease Model Experimental Design Phenotypic Analysis and Key Findings
Mouse Oral Squamous Cell Carcinoma (OSCC) Tumor-bearing mice were treated with rapamycin (2 mg/kg) every 2 days after tumor challenge. nih.gov Tumor Growth: Significantly delayed tumor growth. nih.govImmune Cell Phenotype: Increased infiltration of CD4+ T cells, CD8+ T cells, and dendritic cells; decreased myeloid-derived suppressor cells and Tregs. Enhanced maturation of dendritic cells. nih.govnih.gov
Mouse Experimental Autoimmune Myositis (EAM) Preventive and curative treatment regimens were tested in an EAM mouse model. plos.org Physiological: Increased muscle strength. plos.orgHistological: Decreased muscle inflammation. plos.orgImmune Cell Phenotype: Decreased CD4 and CD8 T cells in lymphoid tissues but an increased frequency of activated Tregs. plos.org
Mouse VCP Multisystem Proteinopathy 20-month old VCPR155H/+ mice were treated with rapamycin. plos.org Physiological: Significant improvement in muscle performance. plos.orgPathological: Rescue of ubiquitin and TDP-43 pathology in quadriceps muscle. plos.orgMolecular: Decreased expression of LC3-I/II and p62, indicating restoration of autophagic flux. plos.org
Mouse Primary Effusion Lymphoma (PEL) SCID mice with established PEL tumors were treated continuously with rapamycin. ashpublications.org Tumor Growth: Inhibition of established tumor growth. ashpublications.orgMolecular: Reduced expression of autocrine growth factors IL-6 and IL-10 in the residual tumors. ashpublications.org
Zebrafish Development Embryos were treated with increasing doses of rapamycin and assessed from 1 to 5 days post-fertilization (dpf). spandidos-publications.com Developmental: Significant, dose- and time-dependent delay in development, indicated by reduced body length and alterations in pigmentation. spandidos-publications.com

Future Directions and Emerging Research Avenues for Rapamycin Tn

Exploration of Rapamycin-Insensitive mTOR Functions and Targets

While rapamycin (B549165) is a potent inhibitor of mTOR Complex 1 (mTORC1), its effect on mTOR Complex 2 (mTORC2) is less direct and often requires prolonged exposure, a characteristic that has made mTORC2's functions more challenging to decipher. nih.gov Research has shown that some mTORC1 functions are also resistant to rapamycin. pnas.org For instance, in BCR-ABL expressing leukemic cells, the phosphorylation of 4E-BP1 on specific sites (Thr37/46 and Ser65) was identified as a rapamycin-insensitive mTORC1 signal. pnas.org This highlights that rapamycin only partially inhibits mTORC1 activity. aacrjournals.org

The development of new research tools is crucial to fully understand these rapamycin-insensitive functions. For example, a third-generation mTOR inhibitor, RapaLink1, has been shown to inhibit both rapamycin-sensitive and -resistant substrates of mTORC1 at low doses without affecting mTORC2 activity, even with long-term treatment. nih.gov Such tools will be instrumental in dissecting the full range of mTORC1's roles in cellular processes. nih.gov The exploration of these rapamycin-insensitive pathways is critical for a comprehensive understanding of mTOR signaling and for developing more effective therapeutic strategies that can overcome the limitations of rapamycin and its analogs (rapalogs). pnas.orgsnmjournals.org

Discovery of Novel Molecular Targets Beyond Canonical mTOR Inhibition

The canonical view of rapamycin's action is its binding to FKBP12, with this complex then inhibiting mTORC1. embopress.orgbio-rad-antibodies.com However, emerging research suggests that rapamycin's effects may extend beyond this well-established pathway. The search for novel molecular targets is an active area of investigation, driven by the need to understand the full spectrum of its biological activities and to identify new therapeutic opportunities.

The development of next-generation mTOR inhibitors, including dual mTOR/PI3K inhibitors and mTOR kinase inhibitors (mTOR-KIs), has been a significant step in this direction. aacrjournals.org These compounds, unlike rapamycin, target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2. snmjournals.org The identification of compounds like 3HOI-BA-01, a novel mTOR/PI3K dual inhibitor, demonstrates the potential of computational methods like molecular docking to discover new inhibitors with distinct mechanisms of action. aacrjournals.org

Furthermore, bioinformatic approaches are being used to screen for natural compounds that mimic the effects of rapamycin. aging-us.com These "rapalogs" from natural sources could offer safer alternatives and may act through novel or related pathways. aging-us.com The use of advanced techniques like support vector machines and deep learning to analyze large datasets of cellular signatures is accelerating the discovery of new mTOR inhibitors and potential non-canonical targets of rapamycin itself. aging-us.comresearchgate.net

Understanding Context-Dependent and Cell-Type Specific Effects

The effects of rapamycin are not uniform across all cells and tissues; they are highly dependent on the specific context and cell type. nih.govfrontiersin.org This variability is a critical area of ongoing research, as it has significant implications for the therapeutic application of rapamycin. For example, rapamycin's impact on aging is nuanced, with studies showing that transient treatment in early adulthood can improve late-life health in mice, while late-onset treatment in Drosophila may not extend lifespan. frontiersin.org

The response to rapamycin can also differ based on the genetic background and the specific cellular state. In obese, insulin-resistant mice, rapamycin can improve insulin (B600854) sensitivity, whereas in other contexts, it can impair glucose tolerance. nih.gov In cancer therapy, the efficacy of rapamycin is known to be cell type-dependent, with better outcomes observed in certain types of renal cell carcinomas. nih.gov The cell cycle status also dictates the effectiveness of rapamycin, with some studies showing it induces apoptosis more effectively in cells in the S-phase. nih.gov

These context-dependent effects underscore the need for a deeper understanding of the molecular mechanisms that govern cellular responses to rapamycin. Future research will likely focus on elucidating how different signaling networks and cellular environments modulate the outcomes of mTOR inhibition.

Table 1: Examples of Context-Dependent Effects of Rapamycin

Context Organism/Cell Type Observed Effect of Rapamycin Reference
AgingMiceTransient early-life treatment improved late-life health. frontiersin.org
AgingDrosophilaLate-onset treatment did not increase lifespan. frontiersin.org
MetabolismObese, insulin-resistant db/db miceImproved insulin sensitivity and promoted leanness. nih.gov
MetabolismInbred and genetically heterogeneous miceImpaired glucose tolerance and insulin sensitivity. nih.gov
CancerMetastatic renal cell carcinomasBetter clinical efficacy compared to other cancer types. nih.gov
Cell CycleRas-mutant cancer cellsPromotes apoptosis in S-phase synchronized cells. nih.gov

Elucidating Complex Regulatory Feedback Loops and Cross-Talk with Other Pathways

The mTOR signaling pathway is intricately connected with other major cellular signaling networks, and its inhibition by rapamycin can trigger complex feedback loops and cross-talk. embopress.orgmdpi.com A well-documented example is the feedback activation of the PI3K/Akt pathway upon mTORC1 inhibition. nih.gov This occurs because mTORC1 normally suppresses PI3K signaling through S6K1-mediated degradation of Insulin Receptor Substrate (IRS). mdpi.com When rapamycin inhibits mTORC1, this negative feedback is released, leading to increased Akt activation, which can counteract the intended therapeutic effects, particularly in cancer. nih.gov

Furthermore, rapamycin treatment has been shown to increase the activation of the ERK pathway in some contexts. nih.gov The mTOR pathway also cross-regulates with the STAT signaling pathway, which is crucial for immune responses. mdpi.com For instance, rapamycin can inhibit STAT3 phosphorylation in certain immune cells. mdpi.com

Understanding these complex interactions is essential for predicting the full consequences of rapamycin treatment and for designing effective combination therapies. Future research will need to employ systems biology approaches to map these intricate networks and identify key nodes that can be targeted to overcome resistance and enhance therapeutic outcomes. aacrjournals.org

Table 2: Key Feedback Loops and Cross-Talk Involving Rapamycin/mTOR

Pathway/Molecule Interaction with mTOR/Rapamycin Consequence of Rapamycin Treatment Reference
PI3K/AktmTORC1 negatively regulates PI3K via S6K1 and IRS-1.Inhibition of mTORC1 by rapamycin leads to feedback activation of Akt. mdpi.comnih.gov
MAPK/ERKmTORC1 inhibition can lead to activation of the ERK pathway.Increased ERK phosphorylation. nih.gov
STAT3mTOR and STAT3 pathways cross-regulate in immune cells.Rapamycin can inhibit IL-10 production and STAT3 phosphorylation in dendritic cells. mdpi.com
mTORC2mTORC1 can negatively regulate mTORC2 via S6K1-mediated phosphorylation of Rictor.Inhibition of mTORC1 can lead to increased mTORC2/Akt signaling. embopress.org

Development of Advanced Research Tools and Methodologies

Advancements in research tools and methodologies are pivotal for unraveling the remaining mysteries of rapamycin's function. The limitations of rapamycin, such as its incomplete inhibition of mTORC1 and its poor solubility, have driven the development of new chemical probes and research techniques. nih.gov

Chemogenetic approaches, like the Rapamycin-regulated (RapR) system, offer precise temporal control over protein activity. jove.com This system uses a modified FKBP domain that, in the presence of rapamycin, can activate specific enzymes, allowing researchers to study the immediate downstream effects with high specificity. jove.com Photoactivatable derivatives of rapamycin provide another layer of control for basic science research. nih.gov

The synthesis of novel rapamycin analogs and hybrid molecules continues to be a major focus. nih.gov These efforts aim to create compounds with improved pharmacokinetic properties and greater selectivity for specific mTOR complexes. For instance, researchers have designed rapamycin analogs with bulky substituents to limit binding to FRAP and reduce toxicity. nih.gov Furthermore, the application of powerful bioinformatic and deep learning methods to screen large compound libraries is accelerating the discovery of novel mTOR inhibitors and molecules that mimic rapamycin's effects. aging-us.com The use of CRISPR/Cas gene-editing technology also holds promise for engineering the biosynthesis of new rapalogs. researchgate.net

Broader Implications for Fundamental Biological Theories (e.g., Nutrient Sensing, Aging Mechanisms)

The study of rapamycin has profound implications for our understanding of fundamental biological processes, particularly nutrient sensing and the mechanisms of aging. frontiersin.orgtandfonline.com By inhibiting mTORC1, rapamycin effectively mimics a state of nutrient scarcity or caloric restriction (CR), a well-known intervention for extending lifespan in various organisms. frontiersin.org This has positioned the mTOR pathway as a central regulator of longevity. tandfonline.comarchivesofmedicalscience.com

Rapamycin's ability to extend lifespan, even when administered late in life in mice, has provided strong support for the theory that aging is not simply a process of wear and tear but is actively regulated by genetic pathways. aging-us.comucl.ac.uk It has helped to solidify the concept of a "unitary theory of fundamental aging processes," which posits that aging processes are interconnected and can be modulated by targeting key regulatory hubs like mTOR. tandfonline.com

The effects of rapamycin on processes like autophagy, the cellular recycling system, are central to its anti-aging properties. frontiersin.org By inhibiting mTORC1, rapamycin removes the brakes on autophagy, promoting cellular maintenance and repair. frontiersin.orgarchivesofmedicalscience.com The ongoing exploration of rapamycin and its targets continues to refine our understanding of how cells sense and respond to their metabolic environment and how these processes are integrated to control organismal aging and healthspan. nih.govmdpi.com

Q & A

Q. How can researchers avoid common pitfalls in interpreting Rapamycin’s off-target effects?

  • Answer:
  • Orthogonal Validation: Combine genetic (e.g., FKBP12 knockdown) and pharmacological (e.g., FK506 competition) approaches.
  • Proteomic Profiling: Use mass spectrometry to identify non-mTOR targets .

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